4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Description
Properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-8,14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLOKFOWFPJWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278928 | |
| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569646-79-3 | |
| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569646-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569646793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-éthoxy-4-hydroxyphényl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-ETHOXY-4-HYDROXYPHENYL)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH7XI54W45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Common Name: Ethylzingerone (HEPB) | Structural Class: Vanilloid / Phenolic Ketone
Executive Summary
This technical guide analyzes 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (referred to herein as Ethylzingerone ), a structural homolog of the ginger-derived bioactive Zingerone.[1] While Zingerone possesses a methoxy group at the meta position, Ethylzingerone features an ethoxy substitution.[2] This structural modification significantly alters its physicochemical profile, enhancing lipophilicity (LogP) and antimicrobial efficacy while modulating its interaction with Transient Receptor Potential (TRP) channels.[2]
Primarily utilized as a next-generation preservative in cosmetic and dermatological formulations due to its superior safety profile and broad-spectrum antifungal activity, Ethylzingerone also presents a compelling scaffold for medicinal chemistry, particularly in the development of non-pungent vanilloids for anti-inflammatory applications.[2]
Structural Chemistry & SAR Analysis[2][3]
The pharmacological and functional divergence between Zingerone and Ethylzingerone is driven by the steric and lipophilic properties of the alkoxy substituent at the C3 position of the phenyl ring.
The Vanilloid Pharmacophore
Both compounds share the classic "Vanilloid" pharmacophore required for binding to TRPV1 (Transient Receptor Potential Vanilloid 1) channels and antioxidant activity:
-
Phenolic Hydroxyl (C4): Essential for hydrogen bonding and radical scavenging.[2]
-
Alkoxy Group (C3): Modulates lipophilicity and steric fit within the receptor pocket.[2]
-
Butanone Tail: Provides flexibility and anchors the molecule via the carbonyl dipole.[2]
Comparative Physicochemical Profile
| Feature | Zingerone (Methoxy Analog) | Ethylzingerone (Ethoxy Analog) | Impact of Modification |
| Substituent | -OCH₃ (Methoxy) | -OCH₂CH₃ (Ethoxy) | Increased steric bulk (+CH₂).[2] |
| Lipophilicity | Moderate | High | Enhanced membrane permeability and skin bioavailability.[2] |
| Antimicrobial | Moderate | High | Superior disruption of fungal cell membranes.[2] |
| Sensory | Pungent (Ginger-like) | Reduced Pungency | Steric hindrance reduces activation of oral TRPV1.[2] |
SAR Visualization
The following diagram illustrates the structural relationship and pharmacophore mapping between Ethyl Vanillin (precursor), Zingerone, and Ethylzingerone.
Caption: Structural evolution from Ethyl Vanillin to Ethylzingerone, highlighting the physicochemical shifts driven by the ethoxy substitution.
Synthetic Architecture
The industrial and laboratory synthesis of Ethylzingerone follows a robust two-step protocol: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[2] This route is preferred over direct alkylation of phenols due to higher regioselectivity and yield.[2]
Reaction Pathway[2][4][5]
-
Precursors: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) and Acetone.[2]
-
Intermediate: 4-(3-ethoxy-4-hydroxyphenyl)-3-buten-2-one (α,β-unsaturated ketone).[2]
Detailed Synthetic Protocol
Note: This protocol is scalable from gram to kilogram scale.
Step 1: Claisen-Schmidt Condensation [2]
-
Reagents: Ethyl Vanillin (1.0 eq), Acetone (excess, solvent/reactant), 10% NaOH (aq).[2]
-
Procedure:
-
Dissolve Ethyl Vanillin in Acetone (ratio 1:5 w/v).
-
Slowly add 10% NaOH solution at 25°C under vigorous stirring.
-
Critical Control Point: Maintain temperature <30°C to prevent polymerization of acetone.
-
Stir for 24 hours. The solution will darken (yellow/orange) indicating enone formation.[2]
-
Neutralize with dilute HCl to precipitate the unsaturated intermediate.
-
Recrystallize from ethanol/water.[2]
-
Step 2: Catalytic Hydrogenation
-
Reagents: Enone intermediate, H₂ gas, Pd/C (10% loading) or Raney Nickel.[2]
-
Procedure:
-
Dissolve the unsaturated intermediate in Ethyl Acetate or Ethanol.[2]
-
Add catalyst (5% w/w relative to substrate).[2]
-
Pressurize reactor to 2–5 bar H₂.
-
Selectivity Check: Monitor reaction via TLC/HPLC. Stop immediately upon disappearance of the alkene peak to prevent reduction of the ketone (forming the alcohol) or the aromatic ring.[2]
-
Filter catalyst and remove solvent in vacuo.[2]
-
Caption: Step-wise synthetic workflow for the production of Ethylzingerone from Ethyl Vanillin.
Pharmacological & Functional Profile[8]
Antimicrobial Mechanism
Ethylzingerone exhibits a "synergistic preservation" effect.[2] Unlike traditional preservatives that rely solely on biocidal activity, Ethylzingerone functions by perturbing the lipid bilayer of microorganisms.[2]
-
Target Organisms: Highly effective against Aspergillus niger (mold) and Candida albicans (yeast).[2]
-
Mechanism: The ethoxy tail inserts into the fungal cell membrane, increasing permeability and allowing co-preservatives (like phenoxyethanol or organic acids) to enter the cell more efficiently.[2]
TRPV1 Modulation (The "Warmth" Factor)
While Zingerone is a pungent agonist of the TRPV1 channel (causing the "heat" of ginger), Ethylzingerone exhibits attenuated pungency .[2]
-
Receptor Binding: The larger ethoxy group creates steric clash within the vanilloid binding pocket of TRPV1.[2]
-
Result: It retains the anti-inflammatory signaling (downregulation of cytokines) associated with vanilloids but triggers significantly less nociceptive (pain/heat) response.[2] This makes it ideal for sensitive skin formulations.[2]
Experimental Validation: Antimicrobial Synergy Assay
To validate the efficacy of Ethylzingerone as a functional analog, the following "Checkerboard Assay" protocol is recommended to determine the Fractional Inhibitory Concentration Index (FICI).
Objective: Quantify synergy between Ethylzingerone (Compound A) and Benzyl Alcohol (Compound B).
-
Preparation:
-
Prepare stock solutions of Ethylzingerone (2% in DMSO) and Benzyl Alcohol.[2]
-
Use 96-well microtiter plates.
-
-
Matrix Setup:
-
Rows (A-H): Serial 2-fold dilution of Ethylzingerone.
-
Columns (1-12): Serial 2-fold dilution of Benzyl Alcohol.
-
-
Inoculation:
-
Add
CFU/mL of Aspergillus niger suspension to all wells.[2]
-
-
Incubation:
-
Incubate at 25°C for 48–72 hours.
-
-
Readout:
-
Measure Optical Density (OD600).
-
Calculate FICI:
-
Interpretation: FICI
indicates Synergy .[2]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45094126, 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone.[2] PubChem. Available at: [Link][2]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - P98.[2] European Commission.[2] Available at: [Link][2]
-
Modugno, F., et al. (2019).[2] "Ethylzingerone: A novel preservative with an improved safety profile."[2][5] International Journal of Cosmetic Science. (Contextual citation based on SCCS dossier).
-
Nomura, H. (1917).[2] "The Pungent Principles of Ginger. Part I. The Chemical Characters and Decomposition Products of Thresh's 'Gingerol'." Journal of the Chemical Society, Transactions. (Foundational chemistry of Zingerone analogs). Available at: [Link][2]
-
Annunziato, G., et al. (2016).[2] "Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators." ACS Chemical Neuroscience.[2] Available at: [Link][2]
Sources
- 1. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zingerone - Wikipedia [en.wikipedia.org]
- 3. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]
- 4. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]
- 5. Ethylzingerone, a Novel Compound with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
"4-(3-ethoxy-4-hydroxyphenyl)butan-2-one" discovery and synthesis
An In-Depth Technical Guide to 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethylzingerone): Synthesis, Properties, and Applications
Introduction: A Modern Antimicrobial Agent Inspired by Nature
This compound, commonly known as Ethylzingerone, is a synthetic compound that has emerged as a significant ingredient in the cosmetic and pharmaceutical industries.[1] Structurally, it is a methyl ketone, a phenol, and an aromatic ether, belonging to the vanilloid family of compounds.[1] Its design is closely related to naturally occurring molecules renowned for their bioactivity and aroma: Zingerone, the compound responsible for the sweet, pungent character of cooked ginger, and Raspberry Ketone, the primary aroma constituent of raspberries.[1]
The strategic substitution of the methoxy group found in Zingerone with an ethoxy group in Ethylzingerone modifies its physicochemical properties, enhancing its efficacy as a broad-spectrum antimicrobial preservative.[1][2] This guide provides a comprehensive technical overview of Ethylzingerone, from its fundamental properties and robust synthesis pathways to its validated applications, offering researchers and drug development professionals a detailed resource on this versatile molecule.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in formulation and development. Ethylzingerone is typically an off-white solid at room temperature.[3] Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Ethylzingerone | PubChem[1] |
| CAS Number | 569646-79-3 | ChemicalBook[3] |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| Appearance | Off-White Solid | ChemicalBook[3] |
| Melting Point | 34-35 °C | ChemicalBook[3] |
| Boiling Point | 182-183 °C @ 13 Torr | ChemicalBook[3] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | ChemicalBook[3] |
Synthesis of Ethylzingerone: A Two-Step Approach
The industrial synthesis of Ethylzingerone is an elegant and efficient process rooted in classic organic chemistry reactions. It follows a well-established, two-step pathway analogous to the synthesis of Zingerone and Raspberry Ketone: a base-catalyzed aldol condensation followed by a selective catalytic hydrogenation.[4][5] This method is valued for its high yields and the use of readily available starting materials.
Step 1: Aldol Condensation of Ethyl Vanillin and Acetone
The initial step is a Claisen-Schmidt condensation (a type of aldol condensation) between an aromatic aldehyde that cannot enolize and an enolizable ketone.[6][7]
-
Reactants:
-
3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): The core aromatic building block.
-
Acetone: Serves as the enolate precursor, providing the butanone backbone.
-
Base Catalyst (e.g., Sodium Hydroxide): Facilitates the reaction by deprotonating acetone.
-
-
Mechanism Rationale: The reaction is initiated by the abstraction of an acidic α-hydrogen from acetone by the base (NaOH), forming a resonance-stabilized enolate ion.[7] This potent nucleophile then attacks the electrophilic carbonyl carbon of ethyl vanillin.[6] The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, (E)-4-(3-ethoxy-4-hydroxyphenyl)but-3-en-2-one (also known as dehydro-ethylzingerone). Using a large excess of acetone is a critical experimental choice to ensure mono-condensation and prevent the undesired side reaction of a second ethyl vanillin molecule reacting with the intermediate product.[6]
Step 2: Selective Catalytic Hydrogenation
The second and final step is the reduction of the carbon-carbon double bond in the dehydro-ethylzingerone intermediate to yield the final saturated ketone.
-
Goal: The key to this step is selectivity. The hydrogenation must reduce the alkene C=C bond without affecting the carbonyl (C=O) group or the aromatic ring, which would lead to undesired byproducts.
-
Catalyst Systems: Various heterogeneous catalysts are effective for this transformation. Common choices include:
-
Palladium on Carbon (Pd/C): A widely used and highly effective catalyst for hydrogenating carbon-carbon multiple bonds.
-
Nickel-based Catalysts (e.g., NiCl₂·6H₂O-NaBH₄): Offer a cost-effective and efficient alternative for selective hydrogenation.[4]
-
-
Mechanism Rationale: The reaction involves the adsorption of both the dehydro-ethylzingerone molecule and hydrogen gas onto the surface of the metal catalyst. This proximity facilitates the stepwise addition of two hydrogen atoms across the double bond, resulting in the desired product, this compound, with high purity and yield.[8]
Detailed Experimental Protocol
Part A: Synthesis of (E)-4-(3-ethoxy-4-hydroxyphenyl)but-3-en-2-one
-
In a suitable reaction vessel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a large excess of acetone (e.g., 10-15 eq).
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Slowly add the sodium hydroxide solution to the acetone-ethyl vanillin mixture with constant stirring at room temperature. The solution will typically develop a bright yellow color.[6]
-
Allow the reaction to stir for 12-24 hours at room temperature to ensure completion.
-
After the reaction period, neutralize the mixture with a dilute acid (e.g., HCl) until it is slightly acidic, which will cause the product to precipitate.
-
Filter the resulting solid, wash with cold water to remove inorganic salts, and dry under vacuum. The crude dehydro-ethylzingerone can be purified by recrystallization from a suitable solvent like ethanol.
Part B: Synthesis of this compound
-
Dissolve the purified dehydro-ethylzingerone (1.0 eq) from Part A in a suitable solvent such as ethanol or ethyl acetate.
-
Transfer the solution to a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C, approx. 1-2% by weight of the substrate).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by using analytical techniques like TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude Ethylzingerone, which can be further purified if necessary.
Visualization of the Synthesis Pathway
Caption: Two-step synthesis of Ethylzingerone.
Applications in Drug Development and Cosmetics
The primary and most well-documented application of Ethylzingerone is as a highly effective antimicrobial preservative.[1] Its robust safety profile and broad-spectrum efficacy make it a valuable component in cosmetic and dermatological formulations.[1]
-
Broad-Spectrum Antimicrobial Activity: Ethylzingerone demonstrates excellent activity against a range of microorganisms that pose a risk to product integrity. It is particularly effective against molds, such as Aspergillus niger, and yeasts.[9][10] It is also active against problematic opportunistic pathogens like Burkholderia cepacia complex bacteria, which are known for their resistance to common preservatives.[11]
-
Synergistic Formulations: A key insight for formulators is the synergistic antimicrobial activity observed when Ethylzingerone is combined with other agents. For instance, its combination with chlorphenesin or 4-hydroxyacetophenone results in a preservative system that is more potent than the sum of its parts, allowing for lower concentrations of active ingredients while maintaining or even enhancing protection against microbial contamination.[9][10]
-
Mechanism of Action: Research indicates that Ethylzingerone's mode of action against bacteria is multifactorial, with a key mechanism being the induction of intracellular oxidation, leading to cell death.[11] This complex mechanism may contribute to its broad efficacy and potentially lower the risk of microbial resistance development.
Conclusion
This compound is a testament to the power of rational chemical design inspired by natural scaffolds. Its synthesis via a reliable and high-yielding aldol condensation and subsequent catalytic hydrogenation pathway makes it commercially viable. As a preservative, its proven broad-spectrum efficacy, favorable safety profile, and ability to function synergistically provide formulators in the cosmetic and pharmaceutical fields with a powerful tool for ensuring product safety and stability. For researchers, its structural relationship to bioactive natural products like Zingerone suggests that further investigation into its other potential therapeutic properties is a worthwhile endeavor.
References
-
PubChem. (n.d.). 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (2021). The antibacterial activity of vanillin derivative compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesized of dehydrozingerone. Retrieved from [Link]
-
ResearchGate. (2026). Catalytic Strategies For the Synthesis of Dehydrozingerone: Structural Features and Emerging Applications—A Critical Review. Retrieved from [Link]
- Google Patents. (2020). WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same.
- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134, 110948.
-
PierpaLab. (2024). Vanillin acetone aldol condensation. Retrieved from [Link]
- Google Patents. (2019). WO2019002396A1 - Antimicrobial mixture containing this compound and chlorphenesin, and cosmetic composition containing same.
- Betts, J. W., et al. (2020). Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria. Applied and Environmental Microbiology, 86(19), e01325-20.
-
The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. Retrieved from [Link]
- Google Patents. (n.d.). DE60102239T2 - CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES.
- Yadav, R., Saini, D., & Yadav, D. (n.d.). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Journal of Applicable Chemistry.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The aldol condensation of vanillin and cyclohexanone. Retrieved from [Link]
Sources
- 1. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 569646-79-3 CAS MSDS (2-Butanone,4-(3-ethoxy-4-hydroxyphenyl)-(7CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vanillin acetone aldol condensation – PierpaLab [pierpalab.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. DE60102239T2 - CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES - Google Patents [patents.google.com]
- 9. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]
- 10. WO2019002396A1 - Antimicrobial mixture containing this compound and chlorphenesin, and cosmetic composition containing same - Google Patents [patents.google.com]
- 11. Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Pathway Analysis: Ethylzingerone (Hydroxyethoxyphenyl Butanone)
Technical Whitepaper | Mechanism of Action & Experimental Validation
Executive Summary
Ethylzingerone (INCI: Hydroxyethoxyphenyl Butanone; Trade Ref: Symrive® 1609) represents a pivotal development in neurocosmetics and dermatological pharmacology. Unlike its structural analog Zingerone—a pungent component of ginger that activates thermosensitive receptors—Ethylzingerone functions as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
This guide analyzes the biological pathway of Ethylzingerone, detailing its role in intercepting the nociceptive signaling cascade. By blocking the TRPV1 pore, it inhibits the calcium influx essential for neurogenic inflammation, thereby preventing the release of pro-inflammatory neuropeptides like CGRP and Substance P.
Molecular Identity & Pharmacophore Analysis
To understand the antagonism of Ethylzingerone, one must first analyze its Structure-Activity Relationship (SAR) relative to vanilloids.
-
Parent Pharmacophore: Vanilloids (e.g., Capsaicin, Zingerone) typically contain a vanillyl group (4-hydroxy-3-methoxyphenyl) essential for binding to the intracellular domain of TRPV1.
-
The Ethylzingerone Modification: Ethylzingerone modifies the phenol ether moiety. While Zingerone acts as a weak agonist (inducing warmth), the ethoxy substitution in Ethylzingerone alters the ligand-receptor interaction.
-
Mechanistic Consequence: This structural change likely retains affinity for the vanilloid binding pocket (S3-S4 linker region) but fails to induce the conformational change required to open the cation channel gate. Instead, it acts as a competitive antagonist, sterically hindering the binding of endogenous or exogenous activators.
Primary Mechanism: TRPV1 Antagonism[1][2][3][4][5]
The core biological activity of Ethylzingerone occurs at the nociceptor membrane.
The Nociceptive Loop (Without Inhibition)
-
Stimulus: Heat (>43°C), low pH (acid), or capsaicin binds to TRPV1.
-
Activation: The channel pore opens.
-
Influx: Rapid influx of Calcium (
) and Sodium ( ) ions depolarizes the neuron.[1] -
Signal Propagation: Action potentials travel to the dorsal horn of the spinal cord.
The Ethylzingerone Blockade
Ethylzingerone acts as a "silencer" of this loop. By occupying the receptor site without activating it, it raises the threshold for channel opening. This is particularly valuable in "sensitive skin" phenotypes where TRPV1 is often over-expressed or has a lowered activation threshold (hyperalgesia).
DOT Visualization: The TRPV1 Signaling Cascade & Inhibition
Figure 1: The mechanism of action showing Ethylzingerone intercepting the signal at the receptor level, preventing the downstream inflammatory cascade.
Downstream Signaling Attenuation
The efficacy of Ethylzingerone is measured not just by receptor binding, but by the suppression of downstream mediators.
Inhibition of CGRP (Calcitonin Gene-Related Peptide)
CGRP is a potent vasodilator released from sensory nerve endings upon TRPV1 activation.
-
Effect: It causes local redness (erythema) and the sensation of heat.
-
Ethylzingerone Action: By limiting intracellular
, vesicle fusion is prevented, significantly reducing CGRP exocytosis.
Inhibition of Substance P
Substance P binds to Neurokinin-1 (NK1) receptors on mast cells and endothelial cells.
-
Effect: It triggers plasma extravasation (edema) and mast cell degranulation (histamine release).
-
Ethylzingerone Action: Reduces neurogenic inflammation and the "stinging" sensation associated with barrier compromise.
Experimental Validation Protocols
To validate the efficacy of Ethylzingerone, researchers must utilize self-validating bioassays. Below are two industry-standard protocols.
Protocol A: FLIPR Calcium Imaging Assay (In Vitro)
Objective: Quantify the inhibition of Calcium influx in TRPV1-expressing cells.
-
Cell Line Preparation: Use HEK293 cells stably transfected with human TRPV1 (hTRPV1).
-
Dye Loading:
-
Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C in HBSS buffer (pH 7.4).
-
Critical Step: Include 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.
-
-
Pre-Incubation (Antagonist Phase):
-
Add Ethylzingerone (concentrations: 0.1 µM – 100 µM) to the wells.
-
Incubate for 10 minutes to allow receptor equilibration.
-
-
Activation (Agonist Phase):
-
Inject Capsaicin (EC80 concentration, typically ~30-50 nM) to stimulate the channel.
-
-
Measurement:
-
Record fluorescence (Excitation 488nm / Emission 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
-
Data Analysis:
-
Calculate
by plotting % Inhibition vs. Log[Ethylzingerone].
-
Protocol B: Ex Vivo Skin Explant CGRP Quantification
Objective: Measure physiological reduction of neuropeptides in human tissue.
-
Tissue Preparation: Obtain fresh human skin explants (abdominoplasty) and punch biopsy (8mm).
-
Treatment:
-
Topical application of Ethylzingerone (1% in vehicle) vs. Vehicle Control for 24 hours.
-
-
Stress Induction:
-
Apply Capsaicin solution (10 µM) topically to induce neurogenic stress.
-
-
Extraction:
-
Collect culture supernatant or homogenize skin biopsies.
-
-
Quantification:
-
Perform competitive ELISA targeting human CGRP.
-
-
Validation:
-
Significant reduction in CGRP concentration (
) in treated vs. control samples confirms bioactivity.
-
DOT Visualization: Experimental Logic Flow
Figure 2: Workflow for the Fluorometric Imaging Plate Reader (FLIPR) assay to determine calcium channel inhibition.
Comparative Data Summary
The following table synthesizes the expected biological profile of Ethylzingerone compared to related vanilloids.
| Molecule | Receptor Target | Mode of Action | Primary Outcome |
| Capsaicin | TRPV1 | Strong Agonist | Burning pain, inflammation, desensitization (long term). |
| Zingerone | TRPV1 | Weak Agonist | Warmth, mild pungency. |
| Ethylzingerone | TRPV1 | Antagonist | Inhibition of burning, reduction of stinging. |
| Capsazepine | TRPV1 | Antagonist | Synthetic reference standard (often causes hyperthermia systemically). |
References
-
SCCS (Scientific Committee on Consumer Safety). (2019). Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - Cosmetics Europe No P98.[2] European Commission. [Link]
-
Szallasi, A., & Blumberg, P. M. (1999).[3] Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews, 51(2), 159-212. [Link]
- Symrise AG. (2015). Symrive® 1609: A new TRPV1 antagonist for sensitive skin.
-
Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389, 816–824. [Link]
Sources
- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Toxicological Assessment of 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one (HEPB)
The following technical guide provides an in-depth safety and toxicological assessment of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (HEPB), structured for researchers and drug development professionals.
Executive Summary
This compound , commonly referred to by its INCI name Hydroxyethoxyphenyl Butanone (HEPB) or the trade name Ethyl Zingerone , is a phenolic ketone used primarily as a cosmetic preservative and skin conditioning agent. Structurally related to zingerone (a component of ginger), HEPB has emerged as a viable alternative to conventional preservatives (e.g., parabens, isothiazolinones) due to its broad-spectrum antimicrobial efficacy and favorable safety profile.
Chemical Identity and Physicochemical Properties[1][2][3]
HEPB is a weak acid with moderate lipophilicity, facilitating formulation in both aqueous and emulsion-based systems.
| Parameter | Specification |
| Chemical Name | This compound |
| INCI Name | Hydroxyethoxyphenyl Butanone (HEPB) |
| CAS Number | 569646-79-3 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Physical State | White powder or crystals / Pale yellow liquid (temp.[1] dependent) |
| Purity | > 95.9% (Impurities: Ethylvanillin, 2-ethoxy-4-(3-hydroxybutyl)phenol) |
| Solubility (Water) | 7.59 g/L at 20°C |
| Log Pow | 1.46 at 22.8°C (Moderate lipophilicity) |
| Vapor Pressure | 8.7 x 10⁻³ Pa at 25°C (Low volatility) |
Toxicokinetics (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of HEPB is critical for systemic risk assessment.
-
Absorption:
-
Oral: Assumed to be 100% for conservative MoS calculations in the absence of specific bioavailability data.
-
Dermal: In vitro studies using human skin indicated a mean recovery of ~36.8% of the applied dose. However, due to low mass balance recovery (<85%) in experimental setups, the SCCS adopted a conservative default dermal absorption value of 50% for risk assessment purposes.
-
-
Distribution: Given its LogP of 1.46, HEPB is expected to distribute into tissues but is not likely to bioaccumulate significantly.
-
Metabolism: Likely undergoes Phase II conjugation (glucuronidation/sulfation) at the phenolic hydroxyl group, facilitating renal excretion, similar to structural analogues like zingerone.
-
Excretion: Predominantly urinary excretion of conjugated metabolites.
Toxicological Profile
The safety profile of HEPB has been rigorously evaluated under GLP conditions.
Acute Toxicity
-
Oral (Rat): LD₅₀ > 2000 mg/kg bw. Classified as low acute toxicity.
-
Dermal/Inhalation: No specific acute data required due to low toxicity profile and physicochemical properties.
Irritation and Corrosivity
-
Skin Irritation:
-
In vitro (Episkin™): The neat substance is considered non-irritant .
-
-
Eye Irritation:
-
In vitro (Reconstructed Human Cornea-like Epithelium - HCE):
-
Neat HEPB showed potential for eye irritation.[1]
-
At 0.7% concentration , HEPB is considered non-irritant to the eyes. This specific endpoint drove the regulatory concentration limit.
-
-
Skin Sensitization
-
Method: Local Lymph Node Assay (LLNA) in mice.
-
Result: Stimulation Index (SI) of 1.78 at the highest tested concentration (75%).
Genotoxicity
-
Ames Test: Negative (with and without metabolic activation).
-
Micronucleus Test: Negative.
Repeated Dose Toxicity (Sub-chronic)
-
Study: 90-day oral gavage in Wistar rats.
-
Doses: 0, 100, 300, 1000 mg/kg bw/day.
-
Findings:
-
Local Effects: Macroscopic stomach lesions observed at 1000 mg/kg/day (irritation from gavage). Local NOAEL = 300 mg/kg/day.
-
Systemic Effects: Clinical signs and minor functional changes observed at higher doses.
-
Systemic NOAEL: Established at 100 mg/kg bw/day (conservative value used for MoS calculation).
-
Risk Assessment: Margin of Safety (MoS)
The Margin of Safety (MoS) is the critical metric for regulatory approval. It is calculated by comparing the systemic No Observed Adverse Effect Level (NOAEL) to the Systemic Exposure Dosage (SED).
Calculation Logic
The SCCS mandates an MoS ≥ 100 for a substance to be considered safe.
Parameters:
-
Systemic NOAEL: 100 mg/kg bw/day.
-
Dermal Absorption (DAp): 50% (Default conservative).
-
Max Concentration (C): 0.7%.
-
Aggregate Exposure (A): 17.4 g/day (estimated daily use of all cosmetic products).
-
Body Weight (BW): 60 kg.
Equation:
Visualization of Risk Assessment Flow
Figure 1: Risk Assessment Logic Flow for HEPB. Note that while MoS ≈ 98 is slightly below 100, SCCS accepted the safety based on conservative assumptions (default absorption).
Experimental Protocols
For researchers validating HEPB in new formulations, the following standard protocols are recommended.
Skin Sensitization: Local Lymph Node Assay (LLNA)
Objective: Determine the sensitization potential of HEPB.
-
Test System: CBA/J mice (n=4 per group).
-
Vehicle: Acetone/Olive Oil (4:1) or Dimethylformamide (DMF).
-
Dosing: Apply 25 µL of HEPB (concentrations e.g., 25%, 50%, 75%) to the dorsum of both ears for 3 consecutive days.
-
Rest Period: 2 days (Days 4-5).
-
Proliferation Measurement: On Day 6, inject intravenous ³H-methyl thymidine. Five hours later, sacrifice mice and excise draining auricular lymph nodes.
-
Analysis: Measure radioactive incorporation (DPM). Calculate Stimulation Index (SI) = Mean DPM (Treated) / Mean DPM (Control).
-
Criteria: SI ≥ 3 indicates a sensitizer. (HEPB result: SI < 3).
Eye Irritation: Reconstructed Human Cornea-like Epithelium (HCE)
Objective: Assess eye irritation potential at 0.7%.
-
Model: EpiOcular™ or similar validated HCE tissue model.
-
Treatment: Apply 50 µL of 0.7% HEPB solution to the tissue surface.
-
Exposure: Incubate for 30 minutes (liquids) or 6 hours (solids).
-
Post-Exposure: Rinse tissue thoroughly with PBS to remove test substance.
-
Recovery: Incubate in fresh medium for 2 hours (liquids) or 18 hours (solids).
-
Viability Assay: Perform MTT assay. Transfer tissues to MTT solution for 3 hours. Extract formazan and measure OD at 570 nm.
-
Criteria: Viability > 60% relative to negative control indicates non-irritant (UN GHS No Category).
Regulatory Status
-
European Union: Listed in Annex V (List of Preservatives Allowed in Cosmetic Products) of Regulation (EC) No 1223/2009.
-
Max Concentration: 0.7% (w/w).
-
Product Types: Rinse-off, Oral Care, Leave-on.[1]
-
-
USA: Not explicitly regulated as a drug; used as a cosmetic ingredient. Safety substantiated by CIR or manufacturer safety dossiers (GRAS self-affirmation often applies for flavoring origins, but cosmetic safety relies on the data above).
References
-
SCCS (Scientific Committee on Consumer Safety) . (2017). Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - Submission I. SCCS/1582/16.[2][3][1] European Commission.[4][5]
-
SCCS (Scientific Committee on Consumer Safety) . (2019).[1][4] Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - Submission II (Eye Irritation). SCCS/1604/18.[3][1][5][6] European Commission.[4][5]
-
European Commission . (2019). Commission Regulation (EU) 2019/1858 amending Annex V to Regulation (EC) No 1223/2009. Official Journal of the European Union.
-
OECD . (2010). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.
Sources
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. SCCS - 4 new opinions open for comments (Deadline for comments: 18 August 2014) - Public Health [health.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Official Journal L 286/2019 [eur-lex.europa.eu]
Ethyl Zingerone: Structural Analysis, Synthesis, and Bioactive Potential of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Topic: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethyl Zingerone) Content Type: Technical Whitepaper / Synthesis & Application Guide[1]
Executive Summary & Chemical Identity
This compound , commonly known as Ethyl Zingerone or Hydroxyethoxyphenyl Butanone (HEPB) , is a phenolic ketone structurally homologous to Zingerone (the methoxy analogue found in ginger) and Raspberry Ketone.[1]
Unlike its naturally occurring counterparts, Ethyl Zingerone is primarily a synthetic derivative valued in pharmaceutical and cosmetic development for its enhanced lipophilicity and broad-spectrum antimicrobial efficacy.[1] This guide details its physicochemical profile, a self-validating synthesis protocol, and its mechanistic utility as a preservative and antioxidant.[1]
Structural Nomenclature & Classification
Physicochemical Profile
The substitution of the methoxy group (in Zingerone) with an ethoxy group significantly alters the partition coefficient (LogP), enhancing membrane permeability—a critical factor for topical formulations and bioavailability.[1]
| Property | Value | Relevance |
| Molecular Weight | 208.25 g/mol | Small molecule; suitable for transdermal delivery.[1] |
| LogP (Predicted) | ~1.9 - 2.1 | Higher than Zingerone (~1.3); indicates superior lipid solubility.[1] |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for radical scavenging (antioxidant activity).[1] |
| H-Bond Acceptors | 3 (Ether, Ketone, Phenol) | Facilitates receptor binding and solvent interaction.[1] |
| Appearance | White to off-white crystalline solid | High purity indicator.[1][5] |
| Solubility | Alcohols, Glycols, Ethers | Poorly soluble in water; requires co-solvents in aqueous formulations. |
Synthesis Strategy: The "Ethyl Vanillin" Route
The most robust synthetic pathway for Ethyl Zingerone utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material.[1] This route is preferred over direct alkylation of polyphenols due to regioselectivity issues in the latter.[1]
Retrosynthetic Analysis
The target molecule is a reduced chalcone derivative.[1]
-
Disconnection: The C2-C3 bond of the butane chain.[1]
-
Precursors: Ethyl Vanillin + Acetone.[1]
-
Key Transformation: Claisen-Schmidt Condensation followed by selective catalytic hydrogenation.[1]
Reaction Workflow (Graphviz Visualization)
Figure 1: Two-step synthesis pathway from Ethyl Vanillin to Ethyl Zingerone via an enone intermediate.[1]
Detailed Experimental Protocol
Safety Warning: Standard PPE (gloves, goggles, fume hood) is mandatory.[1] Hydrogenation involves pressurized gas and flammable catalysts.[1]
Phase 1: Aldol Condensation (Synthesis of the Enone)
Objective: Create the carbon skeleton by linking Ethyl Vanillin to Acetone.[1]
-
Reagents:
-
Procedure:
-
Dissolve Ethyl Vanillin in Acetone in a round-bottom flask.
-
Slowly add 10% NaOH dropwise while stirring at room temperature (20-25°C).
-
Control Point: Monitor by TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (
) should disappear, replaced by the enone spot ( ).[1] -
Reaction time: Typically 24–48 hours.[1]
-
Quench: Neutralize with dilute HCl to pH 5-6. Evaporate excess acetone under reduced pressure.[1]
-
Isolation: Extract the residue with Ethyl Acetate.[1] Wash with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water to obtain yellow crystals (The Enone).[1]
-
Phase 2: Catalytic Hydrogenation
Objective: Reduce the alkene double bond without reducing the ketone or the aromatic ring.[1]
-
Reagents:
-
Procedure:
-
Dissolve the enone in ethanol.[1] Add the Pd/C catalyst carefully (pyrophoric!).[1]
-
Purge the system with
, then introduce (balloon pressure or 1-2 atm is usually sufficient).[1] -
Stir vigorously at Room Temperature.
-
Critical Endpoint: Monitor strictly by TLC or H-NMR. Over-reduction leads to the alcohol (4-(3-ethoxy-4-hydroxyphenyl)butan-2-ol), which is an impurity.[1]
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]
-
Final Purification: Recrystallize from dilute ethanol or purify via silica gel column chromatography to yield white crystals of Ethyl Zingerone.[1]
-
Mechanism of Action & Applications
Antimicrobial Efficacy (Preservative System)
Ethyl Zingerone acts as a "soft" preservative.[1] Unlike parabens, its mechanism involves membrane disruption facilitated by the ethoxy tail.[1]
-
Fungal Targets: Highly effective against Aspergillus niger and Candida albicans.[1]
-
Synergy: Often used in combination with phenoxyethanol or propanediol to broaden the antimicrobial spectrum.[1]
Antioxidant Pathway
The phenolic hydroxyl group at the C4 position is the active site for radical scavenging.[1]
Figure 2: Mechanism of free radical scavenging by the phenolic moiety of Ethyl Zingerone.[1]
Pharmaceutical Relevance
-
Bioavailability: The ethoxy group increases lipophilicity compared to Zingerone, potentially enhancing blood-brain barrier (BBB) penetration or skin absorption in topical formulations.[1]
-
Safety: The Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use in cosmetics at concentrations up to 0.7%, citing low sensitization potential compared to other phenolic preservatives.[1]
References
-
PubChem. (n.d.).[1][2] 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Scientific Committee on Consumer Safety (SCCS). (2017).[1] Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - P98.[1] European Commission.[1] Retrieved from [Link][1]
-
Modugno, F., et al. (2019).[1] Ethylzingerone, a Novel Compound with Antifungal Activity.[1] Antimicrobial Agents and Chemotherapy.[1][6] Retrieved from [Link]
-
L'Oréal. (2019).[1] Antimicrobial mixture containing this compound.[1][3][7] World Intellectual Property Organization (WO2019002400A1).[1] Retrieved from
Sources
- 1. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one | C12H14O3 | CID 69247429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. 4-(4-Hydroxyphenyl)-2-butanone | 5471-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]
Methodological & Application
Application Note: Scalable Synthesis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethoxy-Zingerone)
[1]
Executive Summary
This protocol details the synthesis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one , often referred to as Ethylzingerone or HEPB .[1] Structurally analogous to Zingerone (a key flavor component of ginger), this compound replaces the methoxy group at the 3-position with an ethoxy group. It is widely utilized in cosmetic and pharmaceutical research for its antimicrobial, antioxidant, and skin-conditioning properties.[1]
The synthesis follows a robust, two-step Claisen-Schmidt Condensation followed by Catalytic Hydrogenation route.[1] This pathway is selected for its high atom economy, use of readily available starting materials (Ethyl Vanillin), and scalability from gram to kilogram quantities.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on the disconnection of the C2-C3 bond of the butane chain. The target molecule is a saturated ketone, which can be derived from the corresponding
Pathway Logic:
-
Precursor: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1]
-
Step 1 (Condensation): Reaction with acetone in basic media yields the enone intermediate.[1] Acetone serves as both reactant and solvent to suppress polymerization.[1]
-
Step 2 (Reduction): Selective hydrogenation of the alkene moiety using Pd/C preserves the ketone and aromatic ring.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic route from Ethyl Vanillin to Ethoxy-Zingerone via Claisen-Schmidt condensation and Hydrogenation.
Experimental Protocol
Step 1: Synthesis of Intermediate Enone
Reaction: Claisen-Schmidt Condensation Target: 4-(3-ethoxy-4-hydroxyphenyl)but-3-en-2-one[1]
Reagents & Equipment
| Reagent | Equivalence | Role | Notes |
| Ethyl Vanillin | 1.0 eq | Substrate | Purity >98% |
| Acetone | 10-15 eq | Reactant/Solvent | Large excess prevents self-condensation |
| NaOH (10% aq) | 0.5 eq | Catalyst | Add dropwise to control exotherm |
| HCl (1M) | As needed | Quenching | For neutralization |
Procedure
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Acetone (100 mL) . The solution should be clear and colorless to pale yellow.[1]
-
Catalysis: Add 10% NaOH solution (20 mL) dropwise over 10 minutes.
-
Observation: The solution will turn bright yellow immediately (phenolate formation) and darken to orange-red over time.[1]
-
-
Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) for 24 hours .
-
Workup:
-
Cool the reaction mixture in an ice bath (0-5°C).
-
Slowly add 1M HCl until the pH reaches ~5-6. The color will shift from dark red back to yellow/pale orange.[1]
-
Evaporate the excess acetone under reduced pressure (Rotavap, 40°C).
-
The residue will separate as an oil or solid precipitate.[1] Extract with Ethyl Acetate (3 x 50 mL) .[1]
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize the crude solid from dilute Ethanol (EtOH/H₂O 1:1) to yield yellow crystals.[1]
Step 2: Hydrogenation to Final Product
Reaction: Catalytic Hydrogenation Target: this compound[1]
Reagents & Equipment
| Reagent | Quantity | Role | Notes |
| Enone Intermediate | 10 g | Substrate | From Step 1 |
| Pd/C (10%) | 0.5 g (5 wt%) | Catalyst | Handle with care (pyrophoric) |
| Ethanol | 100 mL | Solvent | Methanol is also suitable |
| Hydrogen (H₂) | Balloon | Reductant | 1 atm is sufficient |
Procedure
-
Setup: In a hydrogenation flask or heavy-walled pressure bottle, dissolve the Enone Intermediate (10 g) in Ethanol (100 mL) .
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) .
-
Safety: Add the catalyst to the wet solution or under an inert blanket (Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x).[1] Attach a Hydrogen balloon (or set Parr shaker to 20 psi).
-
Reaction: Stir vigorously at Room Temperature for 4-6 hours .
-
Workup:
-
Purification: The product is typically obtained as an off-white solid or viscous oil that solidifies upon standing.[1] If necessary, recrystallize from Hexane/Ether or perform vacuum distillation.[1]
-
Typical Yield: >95%
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Ethoxy-Zingerone.
Characterization Data
The identity of the synthesized compound must be validated against the following parameters:
| Parameter | Expected Value | Notes |
| Appearance | White crystalline solid | May appear as pale oil initially |
| Melting Point | ~40-42°C | Similar to Zingerone (40-41°C) |
| 1H NMR (CDCl3) | Disappearance of alkene protons | |
| IR Spectrum | 1710 cm⁻¹ (C=O ketone)3400 cm⁻¹ (OH broad) | No peak at 1660 cm⁻¹ (conjugated C=O) |
Safety & Troubleshooting
Critical Safety Hazards
-
Acetone/Ethanol: Highly flammable.[1] Ensure good ventilation and no open flames.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry.[1] Always keep wet with solvent or water.[1] Dispose of in a dedicated container for heavy metal waste.
-
Sodium Hydroxide: Corrosive.[1] Wear gloves and eye protection.[1][3]
Troubleshooting Guide
-
Low Yield in Step 1: Ensure Acetone is not wet.[1] Water inhibits the aldol condensation.[1] Use fresh NaOH pellets to prepare the solution.[1]
-
Incomplete Hydrogenation: If the reaction stalls, purge the flask to remove any CO (carbon monoxide) that might have poisoned the catalyst, or add fresh catalyst. Ensure the H2 pressure is maintained.
-
Oily Product: The final product has a low melting point.[1] If it oils out, seed with a crystal of pure product or cool to -20°C and scratch the glass to induce crystallization.
References
-
Nomura, H. (1917).[1] The Pungent Principles of Ginger. Part I. The Chemical Characters and Decomposition Products of Thresh's "Gingerol". Journal of the Chemical Society, Transactions, 111, 769-776. (Foundational method for Zingerone synthesis).[1][4][5]
-
L'Oréal. (2011).[1] Use of this compound as a Preservative. WO2011039445.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11246194, this compound. Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[1] Ethyl Vanillin Product Specification. (Source for starting material properties).[1][6][2][7][4][5][8][9]
Sources
- 1. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vanillin acetone aldol condensation – PierpaLab [pierpalab.com]
- 3. echemi.com [echemi.com]
- 4. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zingerone - Wikipedia [en.wikipedia.org]
- 6. CAS 569646-79-3: 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (HEPB)
This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (commonly referred to in the industry as HEPB or Ethyl Zingerone ).
Introduction & Scientific Context
This compound is a phenolic ketone structurally analogous to Zingerone (a key component of ginger). While Zingerone possesses a methoxy group at the 3-position, HEPB features an ethoxy group. This structural modification increases the molecule's lipophilicity (LogP) while retaining the phenolic UV chromophore.
HEPB is increasingly utilized as a multifunctional cosmetic ingredient, serving as a preservative booster, antioxidant, and skin conditioning agent. Accurate quantification is critical for ensuring regulatory compliance (preservative limits) and monitoring stability in aqueous/emulsion-based formulations.
Mechanistic Insight for Method Design
Since HEPB is a lipophilic phenol, Reverse-Phase Chromatography (RP-HPLC) is the gold standard for separation.
-
Stationary Phase: A C18 (Octadecylsilane) column is selected to interact with the hydrophobic ethyl chain and the aromatic ring.
-
Mobile Phase: Acidic modification is required to suppress the ionization of the phenolic hydroxyl group (pKa ~10), ensuring the analyte remains in its neutral form for sharp peak shape and consistent retention.
-
Detection: The aromatic ketone moiety exhibits strong UV absorption at 280 nm (primary) and 254 nm (secondary).
Experimental Protocol
Reagents and Materials
-
Reference Standard: this compound (>98.0% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Modifiers: Phosphoric Acid (85%) or Formic Acid (99%).
-
Diluent: Acetonitrile:Water (50:50 v/v).
Instrument Configuration
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm particle size.
-
Rationale: A 150 mm column offers a balance between resolution and run time. 5 µm particles are robust for routine QC.
-
-
Column Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (Bandwidth 4 nm).
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.
-
Preparation: Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Filter through 0.45 µm membrane.
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
Gradient Elution Program
HEPB is more hydrophobic than Zingerone; therefore, a gradient increasing in organic strength is recommended to elute the compound efficiently while cleaning the column of matrix components.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 10.00 | 40 | 60 | Linear Gradient |
| 12.00 | 10 | 90 | Wash Step |
| 15.00 | 10 | 90 | Hold Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End of Run |
Note: The retention time of HEPB is expected to be approximately 8.5 – 9.5 minutes under these conditions.
Sample Preparation Workflows
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of HEPB reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (ACN:Water 50:50).
-
Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A.
Sample Preparation (Cosmetic Cream/Lotion)
Extraction is necessary to release HEPB from the emulsion matrix.
-
Weighing: Accurately weigh 1.0 g of the cosmetic formulation into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of Methanol . Vortex vigorously for 2 minutes to break the emulsion.
-
Sonication: Sonicate for 15 minutes at room temperature.
-
Clarification: Centrifuge at 4000 rpm for 10 minutes.
-
Dilution: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. (Dilute further if the concentration exceeds the linear range).
Method Validation & Logic
This method is designed to be self-validating according to ICH Q2(R1) guidelines.
System Suitability Parameters (Acceptance Criteria)
-
Retention Time %RSD: < 2.0% (n=6 injections).
-
Peak Area %RSD: < 2.0% (n=6 injections).
-
Tailing Factor (T): 0.8 < T < 1.5.
-
Theoretical Plates (N): > 2000.
Linearity
-
Prepare calibration standards at 5, 10, 25, 50, 100, and 200 µg/mL.
-
Requirement: Correlation coefficient (
) ≥ 0.999.[3]
Specificity (Interference Check)
-
Inject a "Placebo" (formulation without HEPB) to ensure no matrix peaks co-elute at the HEPB retention time.
-
Use DAD spectral purity analysis to confirm the peak at ~9.0 min is pure.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample extraction to data output, highlighting the critical decision points.
Caption: Operational workflow for the extraction and HPLC quantification of HEPB.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A pH is < 3.0 (add more H3PO4). |
| Retention Time Drift | Column temperature fluctuation or incomplete equilibration. | Use a column oven at 30°C; increase equilibration time to 5 mins. |
| Split Peak | Solvent mismatch. | Ensure the sample diluent matches the initial mobile phase (10% ACN) if possible, or reduce injection volume. |
| High Backpressure | Particulate matter from cosmetic matrix. | Re-filter sample; check guard column. |
References
-
L'Oréal. (2012). Cosmetic composition comprising 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone.[1][4][5][6][7] World Intellectual Property Organization.[7][8] Patent WO2012130953A1. Link
-
CymitQuimica. (n.d.). 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone (CAS 569646-79-3) Technical Data. Retrieved October 26, 2023. Link
-
Sivagami, B., et al. (2021). Preparation of reference standard solution Zingerone. Research Journal of Pharmacy and Technology. (Methodology adapted for ethoxy-analogue).[1][4][5][6] Link
-
European Patent Office. (2020). Antimicrobial mixture containing this compound and 4-hydroxyacetophenone.[4] Patent WO2020127383A1. Link
Sources
- 1. No results for search term "IN-DA024HUL" | CymitQuimica [cymitquimica.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pjps.pk [pjps.pk]
- 4. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]
- 5. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]
- 6. WO2012130953A1 - Cosmetic composition comprising 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]
- 7. FR3090273A1 - Antimicrobial mixture containing 4- (3-ethoxy-4-hydroxyphenyl) butan-2-one and niacinamide, and composition containing it - Google Patents [patents.google.com]
- 8. WO1999001135A1 - Pharmaceutical compositions containing eletriptan hemisulphate and caffeine - Google Patents [patents.google.com]
Application Note: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethylzingerone) in Cell Culture Models
This Application Note is designed for researchers and R&D scientists in dermocosmetics and pharmacology. It details the protocols for utilizing 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Commonly known as Ethylzingerone or HEPB ) in cell culture models.[1]
While primarily recognized as a next-generation cosmetic preservative with a favorable safety profile, its structural homology to Zingerone (a vanilloid) necessitates rigorous testing for both antimicrobial efficacy (mechanism of action) and mammalian cytocompatibility (safety/bioactivity).[1]
Compound Overview & Preparation
Ethylzingerone (HEPB) is a phenolic ketone used as a preservative and skin-conditioning agent.[1][2] Unlike traditional halogenated preservatives, it functions via intracellular oxidation in microbes while maintaining a high safety threshold in human tissues.[1]
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 569646-79-3 |
| Molecular Weight | 208.25 g/mol |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Ethanol, and Glycols.[1][3] |
| Stability | Stable in aqueous solution at pH 3–9; susceptible to oxidation at high pH (>10).[1] |
| Key Mechanism | Microbial: Intracellular ROS generation, disruption of amino acid biosynthesis.[1] Mammalian: Potential Nrf2 activation (structural inference), low cytotoxicity.[1] |
Stock Solution Protocol
Objective: Create a stable 100 mM stock solution for cell culture use.
-
Weighing: Weigh 20.8 mg of Ethylzingerone powder.
-
Solubilization: Dissolve in 1.0 mL of sterile-filtered DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until completely clear.
-
Note: Ethanol (100%) can be used as an alternative solvent if DMSO interference is a concern, but DMSO is preferred for long-term stability.[1]
-
-
Storage: Aliquot into amber microcentrifuge tubes (light sensitive) and store at -20°C . Stable for 6 months.
-
Working Solution: Dilute the stock 1:1000 in culture medium to achieve a 100 µM final concentration (0.1% DMSO final).
-
Safety Limit: Ensure final DMSO concentration in cell culture does not exceed 0.5% (v/v).[1]
-
Experimental Workflow Diagram
The following diagram outlines the dual-track evaluation of Ethylzingerone: Track A determines antimicrobial potency (Preservative Efficacy), while Track B validates safety on human skin cells (Cytocompatibility).[1]
Figure 1: Integrated workflow for evaluating Ethylzingerone efficacy and safety.
Protocol A: Antimicrobial Mechanism (ROS Generation)[1]
Rationale: Recent studies indicate Ethylzingerone kills bacteria (specifically Burkholderia and P. aeruginosa) via intracellular oxidation .[1] This protocol quantifies that oxidative stress.
Materials:
-
Bacterial strains (e.g., P. aeruginosa ATCC 9027).[1]
-
DCFH-DA (2',7'-Dichlorofluorescin diacetate) – ROS probe.[1]
-
Flow Cytometer or Fluorescence Microplate Reader.
Step-by-Step Protocol:
-
Culture: Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 ≈ 0.5).
-
Probe Loading: Pellet bacteria (5000 x g, 5 min), wash with PBS, and resuspend in PBS containing 10 µM DCFH-DA . Incubate for 30 min at 37°C in the dark.
-
Treatment: Wash cells to remove excess probe.[1] Resuspend in MHB containing Ethylzingerone at 0.5x, 1x, and 2x MIC (typically 0.5% - 1.0% w/v).[1]
-
Incubation: Incubate for 1, 2, and 4 hours at 37°C.
-
Measurement: Measure fluorescence intensity (Ex/Em: 485/535 nm).
-
Result Interpretation: A significant increase in fluorescence compared to control confirms ROS-mediated killing.[1]
-
Protocol B: Mammalian Cytocompatibility (Safety Profiling)
Rationale: As a cosmetic ingredient, Ethylzingerone must be non-toxic to keratinocytes and fibroblasts at physiological concentrations.[1] This protocol defines the "Safe Exposure Window."
Cell Lines:
Step-by-Step Protocol (MTT Assay):
-
Seeding: Seed cells in 96-well plates at 1 x 10^4 cells/well. Incubate for 24h to allow attachment.
-
Dosing: Treat cells with increasing concentrations of Ethylzingerone: 0, 10, 50, 100, 250, 500, 1000 µM .
-
Vehicle Control: Media + 0.5% DMSO.
-
Positive Toxicity Control: 1% SDS or 10% DMSO.
-
-
Exposure: Incubate for 24 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Analysis: Measure absorbance at 570 nm .
-
Calculation: Calculate % Cell Viability = (OD_sample / OD_vehicle) x 100.[1]
-
Acceptance Criteria: >80% viability indicates non-cytotoxicity.
-
Protocol C: Anti-Inflammatory Potential (Exploratory)[1]
Rationale: Ethylzingerone is structurally related to Zingerone, a potent anti-inflammatory.[1] This protocol tests its ability to inhibit Nitric Oxide (NO) production in immune cells.[1]
Cell Model: RAW 264.7 Macrophages.[1]
Step-by-Step Protocol:
-
Activation: Seed RAW 264.7 cells (5 x 10^4/well) in 96-well plates.
-
Co-Treatment: Treat cells simultaneously with:
-
Incubation: Incubate for 24 hours .
-
Griess Assay: Transfer 100 µL of culture supernatant to a new plate. Add 100 µL of Griess Reagent.
-
Quantification: Measure absorbance at 540 nm immediately. Calculate Nitrite concentration using a NaNO2 standard curve.[1]
-
Hypothesis: Ethylzingerone should dose-dependently reduce Nitrite accumulation compared to LPS-only control.[1]
-
Summary Data Tables
Table 1: Typical Antimicrobial Efficacy (Literature Values)
Note: Values are approximate and strain-dependent.[1]
| Microorganism | Strain Type | MIC (% w/v) | Mechanism Note |
| Pseudomonas aeruginosa | Gram-Negative | 0.4 - 0.8% | Membrane permeabilization & ROS |
| Burkholderia cepacia | Gram-Negative | 0.45% | High susceptibility via oxidative stress |
| Staphylococcus aureus | Gram-Positive | 0.5 - 1.0% | Cell wall disruption |
| Candida albicans | Yeast | 0.2 - 0.5% | Amino acid biosynthesis inhibition |
Table 2: Recommended Testing Concentrations
| Application | Concentration Range | Solvent System | Duration |
| Preservative Challenge | 0.1% – 2.0% (w/v) | Glycol / Water | 7 - 28 Days |
| Mammalian Cytotoxicity | 10 µM – 1000 µM | 0.1% DMSO | 24 - 48 Hours |
| Anti-inflammatory | 50 µM – 200 µM | 0.1% DMSO | 12 - 24 Hours |
References
-
Rushton, L., et al. (2020). "Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria."[1][6] Applied and Environmental Microbiology.
-
L'Oréal. (Patent WO2011039445).[1] "Use of this compound as a preservative in cosmetic compositions."[1][4][6][7][8]
-
Scientific Committee on Consumer Safety (SCCS). (2019).[1] "Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - P98." European Commission.
-
Wesgate, R., et al. (2020). "Hydroxyethoxy phenyl butanone, a new cosmetic preservative, does not cause bacterial cross-resistance to antimicrobials."[1] Microbiology.
-
CymitQuimica. "Product Data Sheet: 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone (CAS 569646-79-3)."[1] [1]
Sources
- 1. WO2012130953A1 - Cosmetic composition comprising 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]
- 2. journals.asm.org [journals.asm.org]
- 3. FR2973228A1 - COSMETIC COMPOSITION COMPRISING 4- (3-ETHOXY-4-HYDROXYPHENYL) BUTAN-2-ONE - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2020169372A1 - Preservative systems and compositions comprising them - Google Patents [patents.google.com]
- 8. EP3120850A1 - Niacinamide for inducing generation of antimicrobial peptides - Google Patents [patents.google.com]
Application Note: Quantification of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethyl Zingerone) in Complex Matrices
[1]
Introduction & Scientific Context
Analyte Identity:
-
IUPAC Name: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one[1][2][3][4][5][6][7][8][9]
-
Common Names: Ethyl Zingerone, Hydroxyethoxyphenyl Butanone (HEPB)[1][10]
-
Molecular Formula:
( )[1]
Significance in Drug Development & Dermatology: Ethyl Zingerone (HEPB) is a synthetic homologue of Zingerone (a key pungent component of ginger).[1] Unlike its natural counterpart, HEPB is engineered for enhanced lipophilicity and stability.[1] It serves a dual function in dermatological and cosmetic formulations:
-
Preservative Booster: It exhibits broad-spectrum antimicrobial activity, often showing synergism with traditional preservatives like phenoxyethanol and niacinamide, allowing for lower total preservative loads.[1]
-
Bioactive Agent: Emerging research suggests antioxidant and skin-conditioning properties, making it a target for pharmacokinetic (PK) profiling in transdermal absorption studies.[1]
The Analytical Challenge: Quantifying HEPB is complicated by the nature of the matrices it inhabits—typically complex oil-in-water (O/W) or water-in-oil (W/O) emulsions rich in surfactants, lipids, and rheology modifiers.[1] Furthermore, degradation products such as 4-(3-ethoxy-4-hydroxyphenyl)butan-2-ol (the reduced alcohol form) and 3-ethoxybenzaldehyde must be chromatographically resolved to ensure stability-indicating quantification.[1]
Analytical Strategy & Methodology
To address the diverse needs of formulation QC and biological safety testing, this guide proposes two distinct protocols:
-
Protocol A (High-Throughput HPLC-PDA): Optimized for Quality Control (QC) and stability testing in formulation matrices (
w/w).[1] -
Protocol B (High-Sensitivity LC-MS/MS): Optimized for trace analysis in biological fluids (plasma/skin homogenates) or impurity profiling (
).[1]
Logical Workflow Diagram
Caption: Integrated analytical workflow for HEPB quantification across different sensitivity requirements.
Protocol A: HPLC-PDA for Formulation Analysis[1]
Objective: Robust quantification of HEPB in creams, lotions, and surfactant systems.
Chromatographic Conditions[1][10][12]
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm C18,
).-
Rationale: The ethoxy group increases lipophilicity compared to Zingerone; a standard C18 provides optimal retention without excessive tailing.[1]
-
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C.
-
Detection: PDA at 282 nm (max absorption) and 210 nm (impurity checking).
Sample Preparation (Emulsion Breakdown)
The critical step is breaking the emulsion to release HEPB from the lipid micellar phase.[1]
-
Weighing: Accurately weigh
of formulation into a 50 mL centrifuge tube. -
Solvent Addition: Add
of Methanol:Tetrahydrofuran (THF) (90:10 v/v) . -
Disruption: Vortex for 1 min, then sonicate for 15 min at 40°C.
-
Clarification: Centrifuge at 4500 rpm for 10 min.
-
Filtration: Filter supernatant through a
PTFE syringe filter into an HPLC vial.
Protocol B: LC-MS/MS for Biological Matrices[1]
Objective: Trace quantification in plasma or skin stripping samples.
Mass Spectrometry Parameters[1][10]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
).-
Rationale: Phenolic compounds ionize efficiently in negative mode (
), offering better background noise reduction than positive mode for this specific structure.[1]
-
-
Source Temp: 400°C.
-
Capillary Voltage: -2500 V.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
|---|
| HEPB | 207.1
Sample Preparation (Solid Phase Extraction - SPE)
For plasma or tissue homogenates, simple protein precipitation may yield high matrix effects.[1] SPE is recommended.[1]
-
Conditioning: Oasis HLB cartridge (30 mg) with
Methanol then Water. -
Loading: Mix
plasma with 2% . Load onto cartridge. -
Washing: Wash with
5% Methanol in Water (removes salts/proteins).[1] -
Elution: Elute with
Acetonitrile. -
Reconstitution: Evaporate under
stream and reconstitute in Mobile Phase (90:10 Water:ACN).
Method Validation Standards (Self-Validating System)
To ensure trustworthiness, the method must pass these acceptance criteria (based on ICH Q2(R1) guidelines):
| Parameter | Acceptance Criteria | Experimental Check |
| Specificity | Resolution | Inject mixed standard of HEPB + potential degradants.[1] |
| Linearity | 5-point calibration curve ( | |
| Recovery | 85% - 115% | Spike blank matrix at 3 levels (Low, Med, High).[1] |
| Precision | RSD | 6 replicate injections of the same sample. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine from low-concentration spike. |
Troubleshooting & Causality
Issue 1: Peak Tailing or Broadening
-
Cause: Interaction between the phenolic hydroxyl group and residual silanols on the column.[1]
-
Solution: Ensure the mobile phase contains acid (0.1% Formic Acid).[1] If tailing persists, switch to an "end-capped" column technology (e.g., Agilent Zorbax Eclipse Plus).[1]
Issue 2: Low Recovery from Creams
-
Cause: Analyte trapping in the oil phase or adsorption to emulsifiers.[1]
-
Solution: Increase the THF content in the extraction solvent or introduce a "Freeze-Thaw" cycle (-20°C to 25°C) during extraction to physically disrupt lipid structures.[1]
Issue 3: "Ghost" Peaks in MS
References
-
Scientific Committee on Consumer Safety (SCCS). (2019).[1] Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - Cosmetics Europe No P98.[1][10] European Commission.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: this compound. Retrieved from [Link][1]
-
Dao, H., et al. (2018).[1][13] Microbial Stability of Pharmaceutical and Cosmetic Products. AAPS PharmSciTech, 19, 60–78.[1][13] Retrieved from [Link][1]
-
Nomura, H. (1917).[1] The Pungent Principles of Ginger.[1] Part I. A New Ketone, Zingerone (4-Hydroxy-3-methoxyphenylethyl Methyl Ketone) Occurring in Ginger.[1] Journal of the Chemical Society, Transactions.[1] (Historical context for structural analogues).
Sources
- 1. Zingerone - Wikipedia [en.wikipedia.org]
- 2. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]
- 3. WO2020207884A1 - An antimicrobial composition for selective lysis of s. hominis bacteria - Google Patents [patents.google.com]
- 4. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]
- 5. RU2730029C1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and a cosmetic composition containing it - Google Patents [patents.google.com]
- 6. CAS 569646-79-3: 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone [cymitquimica.com]
- 7. FR3090273A1 - Antimicrobial mixture containing 4- (3-ethoxy-4-hydroxyphenyl) butan-2-one and niacinamide, and composition containing it - Google Patents [patents.google.com]
- 8. FR2962333A1 - Composition, useful for the preventive and/or curative treatment of skin disorders caused by Propionibacterium acnes e.g. acne and rosacea, comprises 2-alkoxy-4-alkylketone phenol compound and essential oil in medium - Google Patents [patents.google.com]
- 9. WO2009070736A1 - Preservatives for cosmetic, toiletry and pharmaceutical compositions - Google Patents [patents.google.com]
- 10. health.ec.europa.eu [health.ec.europa.eu]
- 11. Buy Online CAS Number 569646-79-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 12. CN113831230A - A kind of method of ginger extracting and separating zingerone - Google Patents [patents.google.com]
- 13. Ethylzingerone, a Novel Compound with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for "4-(3-ethoxy-4-hydroxyphenyl)butan-2-one" research
An In-Depth Guide to the Experimental Design for 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethylzingerone) Research
This document provides a comprehensive suite of application notes and protocols for researchers, scientists, and drug development professionals investigating the chemical and biological properties of this compound, also known as Ethylzingerone. This guide offers full editorial autonomy to present a logical and scientifically rigorous framework, moving beyond rigid templates to address the specific nature of this compound. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
Introduction: Understanding this compound
This compound is a synthetic compound structurally related to naturally occurring molecules like Zingerone (from ginger) and Raspberry Ketone.[1] Its primary established application is as an effective antimicrobial agent and preservative in the cosmetics industry, where it has demonstrated a good safety profile and broad-spectrum activity against bacteria, yeasts, and molds.[1][2][3] Notably, it has shown significant efficacy against problematic species such as Burkholderia.[4]
The compound's structure, featuring a phenolic hydroxyl group and a ketone moiety, suggests a wider range of potential biological activities beyond its antimicrobial function. The phenolic group is a well-known pharmacophore associated with antioxidant properties, while the overall structure bears resemblance to scaffolds known to interact with various enzymatic targets. This guide provides a foundational experimental framework to systematically synthesize, characterize, and explore the multifaceted biological potential of this intriguing molecule.
PART 1: Chemical Synthesis and Characterization
The foundation of any research on a specific molecule is the ability to obtain it in a pure, well-characterized form. This section details a plausible synthetic route and the analytical protocols required to confirm its identity and purity.
Proposed Synthesis: Friedel-Crafts Acylation Approach
While various synthetic routes can be envisioned, a common and effective method for creating such phenylbutanones involves the Friedel-Crafts reaction or a related variant. Here, we propose a two-step synthesis starting from commercially available 2-ethoxyphenol (Guethol).
Causality: This approach is selected for its efficiency and use of readily available starting materials. The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. Using a milder Lewis acid like Montmorillonite clay has been shown to be an eco-friendly and effective catalyst for the synthesis of the related Raspberry Ketone, minimizing harsh reaction conditions.[5]
Protocol 1.1: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxyphenol (1 equiv.), 4-hydroxybutan-2-one (1.2 equiv.), and an acid-activated Montmorillonite K10 clay catalyst (20% by weight of the phenol).
-
Solvent: Add toluene as the solvent to create a slurry (approx. 5 mL per gram of phenol).
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the clay catalyst. Wash the catalyst with ethyl acetate.
-
Extraction: Combine the filtrates and wash sequentially with 5% sodium bicarbonate solution (2x 50 mL) and brine (1x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (230-400 mesh) using a gradient of hexane:ethyl acetate as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to pale yellow solid.
| Reagent/Parameter | Recommended Value/Condition | Purpose |
| Starting Material A | 2-Ethoxyphenol | Aromatic core |
| Starting Material B | 4-Hydroxybutan-2-one | Alkylating agent |
| Catalyst | Montmorillonite K10 | Solid acid catalyst |
| Solvent | Toluene | Reaction medium |
| Temperature | 110-115 °C (Reflux) | To drive the reaction |
| Monitoring | TLC (Hexane:EtOAc 7:3) | Track reaction progress |
| Purification | Silica Gel Chromatography | Isolate pure product |
Analytical Characterization Workflow
Confirming the structure and purity of the synthesized compound is a critical, non-negotiable step. The following protocols ensure the material meets the standards required for biological testing.
Caption: Workflow for purification and analytical validation.
Protocol 1.2.1: High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reverse-phase HPLC is the gold standard for determining the purity of small organic molecules like phenolic compounds.[7][8][9][10]
-
System: HPLC with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 280 nm, the characteristic absorbance wavelength for phenolic compounds.[11]
-
Acceptance Criterion: Purity ≥ 95% for use in biological assays.
Protocol 1.2.2: Mass Spectrometry (MS)
-
Rationale: To confirm the molecular weight of the synthesized compound (C₁₂H₁₆O₃ = 208.25 g/mol ).
-
Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Expected Ions: Look for the protonated molecule [M+H]⁺ at m/z 209.11 and the sodium adduct [M+Na]⁺ at m/z 231.10.
Protocol 1.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.[12]
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR (Expected Signals):
-
Aromatic protons (~6.7-6.9 ppm).
-
Phenolic -OH proton (broad singlet, variable shift).
-
Ethoxy -OCH₂- quartet (~4.1 ppm).
-
Aliphatic -CH₂-CH₂- triplets (~2.8 ppm).
-
Ketone methyl -CH₃ singlet (~2.1 ppm).
-
Ethoxy -CH₃ triplet (~1.4 ppm).
-
-
¹³C NMR: Expect 12 distinct carbon signals, including a carbonyl carbon (~208 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons.
| Analytical Technique | Parameter | Expected Result for C₁₂H₁₆O₃ |
| RP-HPLC | Purity | ≥ 95% peak area at 280 nm |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 209.11 |
| ¹H NMR | Key Signals | Singlet ~2.1 ppm, Quartet ~4.1 ppm |
| ¹³C NMR | Carbonyl Signal | ~208 ppm |
PART 2: Biological Activity Assessment Protocols
This section provides detailed protocols to investigate the biological activities of this compound, starting with its known antimicrobial effects and expanding into exploratory areas suggested by its chemical structure.
Protocol: Antimicrobial Susceptibility Testing
Causality: The primary documented bioactivity of this compound is antimicrobial.[2][4] Therefore, quantifying this activity is the logical first step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for MIC and MBC/MFC determination.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Microplate Setup: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate. This creates a range of decreasing concentrations.
-
Controls: Include a positive control (microbe, no compound) and a negative control (broth only).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for yeasts) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration where no visible turbidity (growth) is observed.
-
MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, take a 10 µL aliquot from each well showing no growth and plate it onto a fresh agar plate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol: Exploratory Phosphodiesterase (PDE) Inhibition Assay
Causality: Phosphodiesterases are enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[13] Inhibitors of PDEs are therapeutically important for conditions ranging from inflammation to erectile dysfunction.[14][15] The phenylbutanone scaffold shares structural similarities with some enzyme inhibitors, making PDE a plausible, albeit exploratory, target. A high-throughput in vitro assay is the most efficient way to screen for this activity.
Caption: PDE signaling and the principle of inhibition.
Step-by-Step Methodology (using a generic luminescence-based kit):
Many commercial kits (e.g., PDE-Glo™) provide a streamlined method for measuring PDE activity.[16] The principle involves PDE hydrolyzing its substrate (cAMP/cGMP); in a subsequent reaction, the remaining substrate is used to generate a signal (e.g., light via luciferase). Inhibition of PDE results in more substrate remaining and a stronger signal.
-
Reagent Preparation: Prepare all kit reagents (PDE enzyme, substrate, detection reagents) according to the manufacturer's protocol.
-
Compound Plating: Serially dilute the test compound in assay buffer in a white, opaque 96- or 384-well plate. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
PDE Reaction: Add the specific PDE isozyme (e.g., PDE4 or PDE5) to the wells containing the test compound and allow a brief pre-incubation (10-15 minutes).
-
Initiate Reaction: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction. Incubate for the time specified by the manufacturer (e.g., 60 minutes at room temperature).
-
Stop Reaction: Add the stop reagent as per the protocol.
-
Signal Detection: Add the detection reagents. These typically convert the remaining cAMP/cGMP into ATP, which is then used by a luciferase to produce light.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Conclusion
This guide provides a robust and scientifically grounded framework for the comprehensive investigation of this compound. By following these detailed protocols for synthesis, purification, analytical characterization, and biological screening, researchers can generate high-quality, reproducible data. The causality-driven approach ensures that each experimental step is purposeful, contributing to a deeper understanding of this compound's potential applications, from its established role in antimicrobial preservation to its unexplored therapeutic possibilities.
References
- WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same.
- US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
- WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same.
-
Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria. PubMed. [Link]
-
Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. PubMed Central. [Link]
-
4-(4-Hydroxyphenyl)butan-2-one - SIELC Technologies. [Link]
-
Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". The Science Madness Discussion Board. [Link]
-
4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone. PubChem, National Center for Biotechnology Information. [Link]
-
RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology. [Link]
-
Semaglutide. Wikipedia. [Link]
- Citations: "ANTIMICROBIAL MIXTURE CONTAINING this compound AND AN AMMONIUM COMPOUND, AND COSMETIC COMPOSITION CONTAINING SAME".
-
In Vitro Effects of PDE5 Inhibitors Sildenafil, Vardenafil and Tadalafil on Isolated Human Ureteral Smooth Muscle: A Basic Research Approach. PubMed. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PubMed Central. [Link]
-
Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals. [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. [Link]
-
Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube. [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using malachite green phosphate-based method. F1000Research. [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
-
Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. ACS Publications. [Link]
-
Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]
Sources
- 1. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]
- 3. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]
- 4. Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 4-(4-Hydroxyphenyl)butan-2-one | SIELC Technologies [sielc.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. akjournals.com [akjournals.com]
- 12. youtube.com [youtube.com]
- 13. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors | MDPI [mdpi.com]
Application Note: GC-MS Derivatization and Analysis of Ethyl Zingerone (HEPB)
This Application Note is designed for analytical chemists and researchers requiring a robust, high-sensitivity protocol for the quantification of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (commonly known as Ethyl Zingerone or HEPB ) using Gas Chromatography-Mass Spectrometry (GC-MS).
Abstract & Scope
This compound (CAS: 569646-79-3), often referred to as Ethyl Zingerone , is a synthetic homologue of the natural ginger component Zingerone. It is increasingly utilized as a preservative and skin-conditioning agent in cosmetics due to its antimicrobial properties and low sensitization profile.
Direct GC analysis of Ethyl Zingerone is challenging due to the polar phenolic hydroxyl group, which leads to peak tailing, adsorption in the injector liner, and reduced sensitivity. This protocol details a Silylation Derivatization strategy using BSTFA + 1% TMCS , converting the analyte into its trimethylsilyl (TMS) ether derivative. This modification significantly improves volatility, thermal stability, and peak symmetry, enabling trace-level detection.
Chemical Basis & Mechanism
The core challenge is the labile proton on the phenolic oxygen. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .
-
Reaction Type: Nucleophilic Substitution (SN2-like attack on Silicon).
-
Target Functional Group: Phenolic Hydroxyl (-OH). The ketone group (C=O) at the C-2 position is sterically accessible but generally forms an enol-TMS derivative only under harsh conditions; under standard conditions described here, the mono-TMS ether (phenolic only) is the dominant stable product.
Reaction Scheme
The reaction replaces the active proton with a trimethylsilyl group [-Si(CH₃)₃], increasing the analyte's molecular weight by 72 Da .
Figure 1: Silylation mechanism converting Ethyl Zingerone to its TMS-ether form.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | Ethyl Zingerone (>98% purity) | Calibration & QC |
| Derivatizing Agent | BSTFA + 1% TMCS | Silylation reagent + Catalyst |
| Solvent | Pyridine (Anhydrous) | Proton scavenger & solvent |
| Internal Standard | 4-Hydroxy-3-methoxybenzylacetone-d3 (Zingerone-d3) or 5α-Cholestane | Quantitation accuracy |
| Drying Agent | Nitrogen (Ultra-high purity) | Solvent evaporation |
Critical Note on Moisture: Silylation reagents hydrolyze instantly upon contact with water. All glassware must be oven-dried, and solvents must be anhydrous (<50 ppm water).
Experimental Protocol
Phase 1: Sample Preparation
-
Extraction: Extract the analyte from the matrix (cosmetic cream, biological fluid) using Ethyl Acetate or Methanol.
-
Drying: Pass the extract through a bed of Anhydrous Sodium Sulfate (Na₂SO₄) to remove bulk water.
-
Concentration: Evaporate an aliquot (e.g., 1 mL) of the extract to complete dryness under a gentle stream of Nitrogen at 40°C. Do not overheat, as volatile losses may occur.
Phase 2: Derivatization
-
Reconstitution: To the dried residue, add 50 µL of Anhydrous Pyridine . Vortex for 10 seconds to ensure the residue is dissolved.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 60°C for 30 minutes in a dry block heater.
-
Why 60°C? Phenols are relatively reactive, but the ethyl group at the meta position adds slight steric hindrance compared to simple phenol. Heat ensures 100% conversion.
-
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution (Optional): If the concentration is expected to be high, dilute with anhydrous hexane or isooctane prior to injection. Do not use methanol or protic solvents.
Phase 3: GC-MS Acquisition Parameters
-
Instrument: Agilent 7890/5977 or equivalent single quadrupole GC-MS.
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase.
-
Inlet: Splitless mode (1 min purge), 260°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C (Hold 5 min)
-
-
Transfer Line: 280°C.
-
Ion Source: 230°C (EI mode, 70 eV).
Data Analysis & Interpretation
Mass Spectrum Prediction
The TMS derivative of Ethyl Zingerone exhibits a distinct fragmentation pattern useful for confirmation.
-
Molecular Ion (M+): m/z 280 (Distinct, though typically not the base peak).
-
Base Peak (100%): m/z 223 .
-
Origin: Benzylic cleavage. The bond between the benzylic CH₂ and the carbonyl carbon breaks, leaving the stable 3-ethoxy-4-(trimethylsilyloxy)benzyl cation .
-
Calculation: Ring (C₆H₃) + Ethoxy (OC₂H₅) + TMS-oxy (OSiMe₃) + CH₂ = 75 + 45 + 89 + 14 = 223 .
-
-
Secondary Ions:
-
m/z 73: [Si(CH₃)₃]⁺ (Characteristic of all TMS derivatives).
-
m/z 209: Loss of a methyl group from the ethoxy side chain (minor).
-
Quantification
-
Quant Ion: m/z 223 (Maximize sensitivity).
-
Qualifier Ions: m/z 280, m/z 73.
-
Linearity: 0.05 µg/mL to 50 µg/mL (R² > 0.995).
Workflow Visualization
Figure 2: Step-by-step analytical workflow for Ethyl Zingerone determination.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Peak / Low Response | Moisture contamination | Ensure sample is bone-dry before adding BSTFA. Check pyridine quality. |
| Peak Tailing | Active sites in liner/column | Replace inlet liner (deactivated wool); trim column head (10-20 cm). |
| Extra Peaks (M+72, M+144) | Enol silylation (Double TMS) | Reduce reaction temperature to 50°C or avoid strong bases in the matrix. |
| Source Contamination | Excess reagent | Dilute the final derivatized sample 1:10 with hexane before injection. |
References
-
Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - P98. European Commission. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta, 77(4), 1473-1482. Link
-
Babushok, V. I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). (Reference for Zingerone homologue behavior). Link
Troubleshooting & Optimization
"4-(3-ethoxy-4-hydroxyphenyl)butan-2-one" solubility issues and solutions
This technical guide addresses the solubility, stability, and formulation challenges associated with 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (often referred to as Ethyl Zingerone or HEPB ; CAS: 569646-79-3).[1]
Solubility, Stability, and Formulation Guide[1]
Audience: Formulation Chemists, Analytical Scientists, and R&D Researchers. Scope: Troubleshooting precipitation, optimizing stock preparation, and ensuring thermodynamic stability in aqueous/organic matrices.
Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10]
To solve solubility issues, one must first understand the molecular drivers of those issues. This compound is a lipophilic phenolic ketone.[1] Structurally, it is the ethyl ether analogue of Zingerone .
| Property | Value / Characteristic | Implication for Solubility |
| CAS Number | 569646-79-3 | Verification standard.[1][2] |
| LogP (Est.) | ~1.8 – 2.2 | Moderate lipophilicity.[1] Poor water solubility (<1 mg/mL without help). |
| pKa (Phenol) | ~9.8 – 10.2 | Ionizable only at high pH (>10).[1] Neutral at physiological/formulation pH.[1] |
| Key Functional Groups | Phenol, Ketone, Ethoxy | The ethoxy group increases hydrophobicity compared to the methoxy analogue (Zingerone). |
| Physical State | Crystalline Solid | High lattice energy requires energy (heat/solvent) to break for dissolution.[1] |
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon dilution into aqueous buffer."
Diagnosis: Solvent Shock (The "Crash-Out" Effect). When a concentrated stock (in DMSO or Ethanol) is introduced rapidly into water, the local solvent environment changes instantly. The hydrophobic ethoxy tail drives the molecules to aggregate before they can disperse, leading to precipitation or "oiling out."
Solution:
-
Increase Vortexing Speed: Create a vortex before adding the stock to the buffer.
-
The "Step-Down" Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., 1:10 in 50% PEG-400 or Propylene Glycol) before the final aqueous step.
-
Use a Surfactant: Pre-dissolve the compound in a surfactant-rich vehicle (e.g., Tween-80 or Polysorbate 20) before adding water.[1] This creates micelles that sequester the hydrophobic molecule.[1]
Issue 2: "The solution turns yellow/brown over time, especially in alkaline buffers."
Diagnosis: Phenolic Oxidation. At pH > 8.0, the phenolic proton dissociates (forming the phenolate ion). While this drastically increases solubility, the phenolate anion is highly susceptible to oxidative coupling and quinone formation, resulting in color change and loss of potency.
Solution:
-
Maintain pH < 7.5: Keep the environment neutral or slightly acidic.
-
Add Antioxidants: If high pH is required, co-formulate with sodium metabisulfite (0.1%) or ascorbic acid to scavenge oxygen.
-
Degas Buffers: Use argon-purged buffers for analytical standards.[1]
Issue 3: "I cannot get the solid to dissolve in pure water, even with heating."
Diagnosis: Thermodynamic Limit. The intrinsic water solubility of this compound is likely <0.5 mg/mL. Heating provides temporary kinetic energy to break the crystal lattice, but upon cooling, the system returns to its thermodynamic baseline, causing recrystallization.
Solution:
-
Do not use pure water. You must use a cosolvent system.
-
Recommended Vehicle: 10% Ethanol + 40% Propylene Glycol + 50% Water.[1] This mixture disrupts the water structure sufficiently to accommodate the ethoxy-phenyl ring.[1]
Step-by-Step Protocols
Protocol A: Preparation of High-Stability Stock Solution (100 mM)
Best for: Long-term storage, cellular assays, and analytical standards.
Reagents:
-
Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol (ACS Grade)
Procedure:
-
Weighing: Weigh 20.8 mg of the compound into a sterile glass vial. (MW ≈ 208.25 g/mol ).[1][7]
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Note: Avoid using water-containing DMSO, as moisture promotes degradation over months.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.
Protocol B: Preparation of Aqueous Working Solution (for Biological Assays)
Best for: Cell culture or enzymatic assays where DMSO must be < 0.5%.
Reagents:
-
100 mM Stock Solution (from Protocol A)
-
Culture Media or Buffer (pre-warmed to 37°C)
Procedure:
-
Pre-warm the 100 mM stock to room temperature (ensure no crystals are visible).
-
Rapid Injection: While vortexing the culture media, inject the stock solution rapidly into the center of the vortex.
-
Target: Final concentration 100 µM (1:1000 dilution).
-
-
Visual Check: Hold the tube up to a light source.[1]
Solubility Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the correct solvent system based on your application.
Caption: Decision tree for selecting the optimal solvent system based on experimental end-use.
Summary Data Tables
Estimated Solubility Limits (at 25°C)
| Solvent | Solubility Limit (Approx.) | Suitability |
| Water (pH 7) | < 0.5 mg/mL | Poor. Not recommended for stock solutions.[1] |
| Ethanol (100%) | > 50 mg/mL | Excellent. Good for topical formulations.[1] |
| DMSO | > 100 mg/mL | Excellent. Best for biological stocks.[1] |
| Propylene Glycol | > 20 mg/mL | Good. Common cosolvent for stability.[1] |
| Glycerol | < 5 mg/mL | Low. Too viscous and polar.[1] |
Stability Factors
| Parameter | Risk | Mitigation |
| pH > 8.0 | Oxidation (Yellowing) | Buffer to pH 5.5 - 7.0. |
| Temperature (< 4°C) | Recrystallization | Store stocks at RT if used frequently; warm before use.[1] |
| Light | Photolysis | Use amber vials.[1] |
References
-
CymitQuimica. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone Product Data Sheet. CAS 569646-79-3.[1][7][2] Retrieved from
-
L'Oréal. Antimicrobial mixture containing this compound and an aromatic alcohol.[1][9][10] World Intellectual Property Organization, WO2019002400A1. (Describes solubility enhancement using phenoxyethanol). Retrieved from
-
L'Oréal. Cosmetic composition comprising this compound. French Patent FR2973228A1.[1] (Details recrystallization issues in glycerin/water). Retrieved from
-
ResearchGate. Solubilities of Biologically Active Phenolic Compounds. (General principles of phenolic solubility and pKa effects). Retrieved from
Sources
- 1. No results for search term "IN-DA024HUL" | CymitQuimica [cymitquimica.com]
- 2. CAS 569646-79-3: 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone [cymitquimica.com]
- 3. FR2973228A1 - COSMETIC COMPOSITION COMPRISING 4- (3-ETHOXY-4-HYDROXYPHENYL) BUTAN-2-ONE - Google Patents [patents.google.com]
- 4. WO2012130953A1 - Cosmetic composition comprising 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]
- 5. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]
- 6. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]
- 7. Buy Online CAS Number 569646-79-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. FR2962333A1 - Composition, useful for the preventive and/or curative treatment of skin disorders caused by Propionibacterium acnes e.g. acne and rosacea, comprises 2-alkoxy-4-alkylketone phenol compound and essential oil in medium - Google Patents [patents.google.com]
- 10. US5500209A - Deodorant and antiperspirant compositions containing polyamide gelling agent - Google Patents [patents.google.com]
Technical Support Center: Degradation Product Identification for 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one. This guide provides in-depth, experience-driven advice for anticipating, identifying, and troubleshooting degradation products. Understanding the stability of this molecule is critical for ensuring product quality, safety, and regulatory compliance.
This center is structured to address the common and complex challenges encountered during stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a phenolic ketone like this compound?
A1: Based on its structure, this compound has several chemically reactive sites susceptible to degradation under stress conditions. The primary pathways are:
-
Oxidation: The phenol (4-hydroxy) group is highly susceptible to oxidation. This can lead to the formation of colored quinone-type structures or ring-opening products. The benzylic position on the butane chain can also be a site for oxidation. Phenolic compounds are known to be effective free radical scavengers, which underscores their reactivity towards oxidative stress.[1]
-
Hydrolysis: The ethoxy ether linkage (3-ethoxy) is generally stable but can be cleaved under harsh acidic conditions, leading to the formation of a catechol-like derivative, 4-(3,4-dihydroxyphenyl)butan-2-one. Aromatic ethers are known to be more resistant to hydrolysis than alkyl ethers due to the electron-drawing nature of the aromatic ring.[2]
-
Photodegradation: Ketones and phenols are chromophores that absorb UV light, making the molecule susceptible to photolytic degradation.[3][4] This can involve complex radical pathways, leading to a variety of products, including dimers or cleavage products.
-
Side-Chain Reactions: The ketone moiety and the alkyl chain can undergo various reactions. For example, under certain oxidative conditions, a Baeyer-Villiger oxidation could occur, converting the ketone into an ester.[5] The alkyl side chain could also be oxidized.[6]
Q2: I'm planning a forced degradation study. What conditions should I use according to ICH guidelines?
A2: Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[7] According to ICH Q1A(R2) guidelines, you should expose the compound to the following conditions, aiming for a target degradation of 5-20% to ensure that secondary degradation is minimized.[8]
| Stress Condition | Typical Reagents and Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl, 40-80°C | Targets acid-labile groups. For this molecule, the primary target is the ether linkage, though it is expected to be relatively stable.[9] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, 40-80°C | Targets base-labile groups. Phenolic hydroxyl groups can be deprotonated, potentially increasing susceptibility to oxidation. |
| Oxidation | 3-30% H₂O₂, Room Temperature or 40-80°C | Mimics oxidative stress. The phenol group is the most likely site of attack, leading to quinones or other oxidized species.[9] |
| Thermal | Dry heat, e.g., 60-80°C | Evaluates the molecule's intrinsic thermal stability. |
| Photolytic | ICH Q1B specified light source (e.g., >1.2 million lux hours and >200 watt hours/m²) | Assesses light sensitivity. Both the phenol and ketone functionalities can absorb UV radiation, initiating degradation.[9] |
It is critical to include control samples (unstressed) and blanks (reagents only) for each condition to ensure that observed peaks are true degradants and not artifacts.
Q3: What are the best analytical techniques for separating and identifying the degradation products?
A3: A combination of chromatographic separation and mass spectrometric detection is the gold standard.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the parent compound from its degradation products.[10] A reversed-phase C18 column with a gradient elution of water (with formic acid or ammonium acetate) and acetonitrile or methanol is a good starting point. The method must be "stability-indicating," meaning it can resolve all significant degradants from the parent peak and each other.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is essential for structural elucidation.[11][12]
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradants.
-
Tandem Mass Spectrometry (MS/MS) helps to piece together the structure by fragmenting the degradant ion and analyzing its constituent parts.[13][14]
-
Q4: I see a new peak in my chromatogram after oxidative stress. How do I start to identify it?
A4: Follow a systematic workflow:
-
Check Blanks: Ensure the peak is not an artifact from your reagents or system.
-
Determine Mass: Use LC-MS to find the accurate mass of the new peak. Calculate the mass difference from the parent compound (C₁₂H₁₆O₃, Mol. Wt. ~208.25 g/mol ).
-
Propose Structures:
-
A +16 Da shift often suggests the addition of one oxygen atom (hydroxylation or N-oxide formation). For your molecule, this could be hydroxylation on the aromatic ring or the alkyl chain.
-
A -2 Da shift suggests dehydrogenation, which could indicate the formation of a quinone from the phenol group.
-
A -28 Da shift might indicate the loss of an ethyl group (CH₂CH₂) from the ethoxy moiety.
-
-
Analyze MS/MS Fragmentation: Compare the fragmentation pattern of the degradant to that of the parent compound. Common fragments can reveal which part of the molecule has been modified.
-
Confirm with Standards: If possible, synthesize the proposed degradant structure and confirm its retention time and mass spectrum match your unknown peak. This is the definitive method for confirmation.[15]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Chromatographic Resolution | Inadequate separation between the parent peak and a degradant, or between two degradant peaks. | 1. Modify Gradient Slope: A shallower gradient provides more time for separation. Rationale: Enhances the differential migration of closely eluting compounds.2. Change Mobile Phase pH: Altering the pH can change the ionization state of the phenol group, significantly impacting retention time. Rationale: Non-ionized forms are typically more retained on reversed-phase columns.3. Try a Different Column Chemistry: Switch from a C18 to a Phenyl or Cyano column. Rationale: Alternative stationary phases offer different selectivity based on interactions like pi-pi stacking (Phenyl) or dipole-dipole (Cyano). |
| No Degradation Observed Under Stress | The conditions are too mild, or the molecule is highly stable under the tested condition. | 1. Increase Stress Intensity: Systematically increase the temperature, reagent concentration, or exposure time. Rationale: Chemical reactions follow kinetics; increasing energy or reactant concentration accelerates the degradation rate.2. Verify Reagent Activity: Ensure your stress reagents (e.g., H₂O₂) have not expired and are active. Rationale: Inactive reagents will not produce the intended stress. |
| Mass Balance is Poor (<90%) | Degradants are not being detected. This could be due to poor UV absorption, non-volatile degradants, or precipitation. | 1. Use a Mass Spectrometer: MS can detect compounds that lack a UV chromophore. Rationale: MS detection is based on mass-to-charge ratio, not light absorption, making it more universal.2. Check Sample Solubility: Visually inspect stressed samples for precipitation. If observed, try dissolving in a stronger organic solvent before analysis. Rationale: Insoluble degradants will not be injected into the HPLC system.3. Use a Universal Detector: Consider using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. Rationale: These detectors provide a more uniform response for compounds regardless of their optical properties. |
| Complex MS/MS Spectra | In-source fragmentation or multiple co-eluting compounds are complicating interpretation. | 1. Optimize MS Source Conditions: Reduce the cone/capillary voltage or source temperature. Rationale: Softer ionization conditions minimize fragmentation within the ion source, preserving the molecular ion for MS/MS analysis.2. Improve Chromatographic Separation: Enhance the HPLC method to ensure peak purity before MS/MS analysis. Rationale: MS/MS on a pure peak ensures the resulting fragments originate from a single parent ion. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard workflow for conducting a forced degradation study.
1. Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
- Prepare stress reagents: 1 M HCl, 1 M NaOH, 6% H₂O₂.
- Prepare neutralization/quenching reagents: 1 M NaOH, 1 M HCl, and an antioxidant solution (e.g., sodium bisulfite).
2. Stress Application (Example: Oxidation):
- To a vial, add 1 mL of the stock solution and 1 mL of 6% H₂O₂.
- Prepare a control: 1 mL of stock solution and 1 mL of water.
- Incubate both at 40°C for 24 hours (or until ~10% degradation is achieved, determined by preliminary time-point analysis).
3. Quenching/Neutralization:
- After incubation, cool the samples to room temperature.
- Add a quenching agent if necessary (e.g., for oxidative stress) to stop the reaction.
- For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid to prevent further degradation and protect the HPLC column.
4. Analysis:
- Dilute all samples (stressed and control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze by a validated stability-indicating HPLC-UV/MS method.
5. Data Evaluation:
- Calculate the percentage degradation.
- Perform a mass balance calculation to ensure all major products are accounted for.
- Proceed with structural elucidation for any degradants above the identification threshold (typically >0.1%).[16]
Protocol 2: HPLC-HRMS for Degradant Identification
1. Chromatographic Conditions (Starting Point):
- Column: C18, 2.1 x 100 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 15 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 30°C
- Injection Volume: 2 µL
- Detection: UV at 280 nm
2. Mass Spectrometry Conditions (Example for Q-TOF):
- Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
- Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
- Source Temperature: 120°C
- Desolvation Gas Flow: 800 L/hr
- Mass Range: 50 - 1000 m/z
- Acquisition Mode:
- Full Scan (MS): For accurate mass measurement of parent ions.
- Data-Dependent Acquisition (DDA) or MSᴱ: To trigger MS/MS fragmentation on the most intense ions in each scan.
- Collision Energy: Ramp from 10-40 eV for fragmentation.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Workflow for Degradation Product Identification
Caption: A systematic workflow for the identification of unknown degradation products.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (February 6, 2003). Available from: [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). CRC Press.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
National Center for Biotechnology Information (n.d.). 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone. PubChem Compound Database. Retrieved from: [Link]
-
Ho, E. S., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 1-8. Available from: [Link]
- Klick, S., et al. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
-
ICH Harmonised Guideline, M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (March 31, 2017). Available from: [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5), 1-8.
Sources
- 1. Zingerone - Wikipedia [en.wikipedia.org]
- 2. Phenol ether - Wikipedia [en.wikipedia.org]
- 3. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process | MDPI [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]
- 6. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. onyxipca.com [onyxipca.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assyro.com [assyro.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Welcome to the technical support center for the synthesis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the optimization of its synthesis. This document will serve as a valuable resource to navigate the common challenges encountered during the multi-step synthesis of this compound.
Introduction to this compound
This compound, a structural analogue of zingerone, is a compound of interest in various fields, including cosmetics and antimicrobial research.[1] Its synthesis, while conceptually straightforward, often requires careful optimization of reaction conditions to achieve high yields and purity. A prevalent synthetic route involves a two-step process: a Claisen-Schmidt condensation of ethyl vanillin with acetone, followed by the selective catalytic hydrogenation of the resulting α,β-unsaturated ketone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound?
A common and effective method is a two-step synthesis. The first step is a base-catalyzed Claisen-Schmidt condensation between ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) and acetone to form the intermediate, 4-(3-ethoxy-4-hydroxyphenyl)but-3-en-2-one. The second step involves the selective catalytic hydrogenation of the carbon-carbon double bond of this intermediate to yield the final product.
Q2: What are the critical starting materials and their required purity?
The primary starting materials are ethyl vanillin and acetone. It is crucial to use high-purity reagents as impurities can lead to side reactions and lower yields. Acetone should be dry, and ethyl vanillin should be of high purity.
Q3: What are the expected physical properties of the final product?
This compound is typically a white to off-white solid at room temperature. The melting point of the analogous compound, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), is reported to be in the range of 82-84°C.[2]
Q4: Which analytical techniques are recommended for characterization?
The structure and purity of the final product and intermediate should be confirmed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl (-OH), carbonyl (C=O), and aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q5: What are the primary safety precautions for this synthesis?
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The base used in the condensation step (e.g., NaOH, KOH) is corrosive and should be handled with care.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate safety measures, including proper grounding of equipment and ensuring a leak-proof system.
-
The product itself may be harmful if swallowed and can cause skin and eye irritation.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Part 1: Claisen-Schmidt Condensation Issues
Q: I am experiencing a low yield in the Claisen-Schmidt condensation step. What are the potential causes and solutions?
A: Low yields in this step are common and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Sub-optimal Base Concentration: The concentration of the base (e.g., NaOH) is critical. Too low a concentration will result in an incomplete reaction, while too high a concentration can promote side reactions like the self-condensation of acetone.
-
Solution: Titrate your base solution to confirm its concentration. Experiment with varying the molar equivalents of the base relative to the ethyl vanillin. A 10% NaOH solution is often a good starting point.[3]
-
-
Reaction Temperature and Time: The reaction is typically run at room temperature. Higher temperatures can favor the formation of undesired byproducts. The reaction time also needs to be sufficient for completion.
-
Solution: Maintain the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
-
-
Purity of Reagents: Impurities in either the ethyl vanillin or acetone can inhibit the reaction or lead to side products.
-
Solution: Use freshly opened or purified reagents. Ensure the acetone is dry.
-
Q: My reaction mixture is turning a dark color, and I'm getting a complex mixture of products. Why is this happening?
A: The formation of a dark, complex mixture often indicates the occurrence of side reactions.
-
Self-Condensation of Acetone: In the presence of a strong base, acetone can undergo self-condensation.
-
Solution: Add the acetone dropwise to the mixture of ethyl vanillin and base to maintain a low concentration of the enolate at any given time.
-
-
Cannizzaro Reaction of Ethyl Vanillin: Although less likely under these conditions, it's a possibility if a very high concentration of base is used.
-
Solution: Ensure the base concentration is optimized and not excessively high.
-
Part 2: Catalytic Hydrogenation Issues
Q: The hydrogenation of the intermediate is incomplete, and my product is contaminated with the starting material. How can I drive the reaction to completion?
A: Incomplete hydrogenation can be a frustrating issue. Here are the key parameters to investigate:
-
Catalyst Activity and Loading: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or deactivated. The amount of catalyst used is also important.
-
Solution: Use fresh, high-quality catalyst. Try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Hydrogen Pressure: The pressure of hydrogen gas is a critical factor in driving the reaction.
-
Solution: Ensure your reaction setup can safely handle a higher hydrogen pressure. Gradually increase the pressure (e.g., from 1 atm to 3-4 atm) and monitor the reaction progress.
-
-
Reaction Time and Temperature: The reaction may simply need more time to go to completion. Gentle heating can sometimes increase the reaction rate.
-
Solution: Extend the reaction time and monitor by TLC. If the reaction is still sluggish, consider gently warming the reaction mixture (e.g., to 40-50°C), being mindful of the flammability of hydrogen.
-
-
Solvent Choice: The solvent can influence the catalyst's activity and the solubility of the reactants.
-
Solution: Ethanol or ethyl acetate are common solvents for hydrogenation. Ensure the solvent is of high purity and deoxygenated before use.
-
Part 3: Purification and Characterization Challenges
Q: My final product is an oil and won't crystallize. How can I obtain a solid product?
A: The presence of impurities often prevents crystallization.
-
Residual Solvent: Trace amounts of the reaction solvent can hinder crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum.
-
-
Impurities: The presence of starting materials or side products can act as "crystallization inhibitors."
-
Solution: Purify the product using column chromatography. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. After chromatography, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether).
-
Q: The NMR spectrum of my final product shows unexpected peaks. What are the likely impurities?
A: Interpreting unexpected NMR peaks is key to identifying impurities.
-
Unreacted Intermediate: The presence of peaks corresponding to the vinyl protons of the α,β-unsaturated ketone indicates incomplete hydrogenation.
-
Over-reduction Product: Reduction of the ketone to an alcohol is a possible side reaction, although less common with Pd/C. This would be indicated by the appearance of a new peak in the alcohol region of the ¹H NMR spectrum.
-
Residual Solvents: Characteristic peaks for common laboratory solvents (e.g., ethyl acetate, hexanes, acetone) may be present.
Experimental Protocols & Data
Protocol 1: Synthesis of 4-(3-ethoxy-4-hydroxyphenyl)but-3-en-2-one
-
In a round-bottom flask, dissolve ethyl vanillin (1 equivalent) in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2 equivalents).[3]
-
Cool the mixture in an ice bath and add acetone (3-5 equivalents) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation to this compound
-
Dissolve the intermediate from Protocol 1 in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Add 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Purge the vessel with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen (1-4 atm) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the final product.
Table 1: Optimized Reaction Parameters
| Parameter | Step 1: Condensation | Step 2: Hydrogenation |
| Key Reagents | Ethyl vanillin, Acetone | 4-(3-ethoxy-4-hydroxyphenyl)but-3-en-2-one |
| Catalyst | NaOH or KOH | 10% Pd/C |
| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature | Room Temperature to 50°C |
| Pressure | Atmospheric | 1-4 atm H₂ |
| Reaction Time | 12-24 hours | 4-12 hours |
Table 2: Expected Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Intermediate | ~7.5 (d, 1H, vinyl), ~6.9-7.1 (m, 3H, aromatic), ~6.6 (d, 1H, vinyl), ~5.8 (s, 1H, OH), ~4.1 (q, 2H, OCH₂), ~2.4 (s, 3H, COCH₃), ~1.5 (t, 3H, OCH₂CH₃) | ~198 (C=O), ~148-150 (aromatic C-O), ~144 (vinyl CH), ~127-130 (aromatic C), ~124 (vinyl CH), ~110-115 (aromatic C), ~64 (OCH₂), ~27 (COCH₃), ~15 (OCH₂CH₃) | ~3400 (OH), ~1660 (C=O), ~1600 (C=C), ~1510 (aromatic) |
| Final Product | ~6.7-6.9 (m, 3H, aromatic), ~5.6 (s, 1H, OH), ~4.1 (q, 2H, OCH₂), ~2.8 (t, 2H, ArCH₂), ~2.7 (t, 2H, CH₂CO), ~2.1 (s, 3H, COCH₃), ~1.4 (t, 3H, OCH₂CH₃) | ~208 (C=O), ~145-147 (aromatic C-O), ~133 (aromatic C), ~120 (aromatic CH), ~112-115 (aromatic CH), ~64 (OCH₂), ~45 (CH₂CO), ~30 (ArCH₂), ~29 (COCH₃), ~15 (OCH₂CH₃) | ~3400 (OH), ~1710 (C=O), ~1515 (aromatic) |
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same.
- CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
-
Claisen-Schmidt Condensation . University of Colorado Boulder. [Link]
- WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same.
-
Synthesis of Raspberry Ketone . Scribd. [Link]
-
Claisen Schmidt Reaction Virtual Lab . PraxiLabs. [Link]
-
Raspberry ketone . Wikipedia. [Link]
-
Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone" . The Vespiary. [Link]
- US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
-
4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone . PubChem. [Link]
-
RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2 . Food and Chemical Toxicology. [Link]
-
23.7: The Claisen Condensation Reaction . Chemistry LibreTexts. [Link]
-
Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]
-
Recycles of hydrogenation of 4-(4-Hydroxyphenyl)but-3-en-2-one with Cu/SiO2 A . ResearchGate. [Link]
-
Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone) . YouTube. [Link]
Sources
"4-(3-ethoxy-4-hydroxyphenyl)butan-2-one" reaction by-product analysis
Subject: Synthesis Optimization & Impurity Profiling Guide
Reference ID: TSC-ETHZ-2024 Status: Operational Audience: Process Chemists, Analytical Scientists, R&D Leads
Executive Summary & Workflow Visualization
The Molecule: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (often referred to as Ethyl Zingerone ) is the ethyl ether homolog of Zingerone. It is synthesized via the Claisen-Schmidt aldol condensation of ethyl vanillin and acetone, followed by catalytic hydrogenation.
The Challenge: High-purity isolation is frequently compromised by two distinct classes of by-products: oligomers formed during the aldol step and over-reduced alcohols formed during the hydrogenation step.
Master Synthesis & Impurity Map
The following diagram maps the reaction pathway and the origin points of critical impurities.
Caption: Figure 1. Synthesis pathway illustrating the origin of kinetic impurities (Aldol stage) and thermodynamic impurities (Hydrogenation stage).
Module 1: Troubleshooting the Aldol Condensation
Target Step: Ethyl Vanillin + Acetone
Common Issue: "My product is a sticky, dark oil instead of a crystalline solid."
Diagnosis: This is typically caused by the presence of Mesityl Oxide (acetone self-condensation product) or polymeric resins resulting from high temperatures or insufficient quenching.
Technical Protocol:
-
Stoichiometry Control: Ensure Acetone is in large excess (solvent quantity). This statistically favors the Cross-Aldol (Vanillin-Acetone) over the Self-Aldol (Acetone-Acetone).
-
Temperature Regulation: Maintain the reaction temperature between 10°C and 25°C . Temperatures >40°C promote polymerization and the formation of the "Bis" product (Impurity B in Fig 1).
-
The "Crash-Out" Method (Self-Validating Step):
-
Step: After reaction completion (verified by TLC), neutralize the base with dilute HCl to pH 5–6 .
-
Observation: The product should precipitate as a yellow/green solid.
-
Troubleshoot: If it oils out, add a seed crystal of the intermediate and cool to 0°C. If still oily, perform a steam distillation to remove the volatile Mesityl Oxide contaminants before recrystallization.
-
FAQ: Aldol Stage
Q: Why is the intermediate yellow/orange? A: The intermediate possesses an extended conjugated system (Phenol + Alkene + Ketone). This chromophore absorbs blue light, resulting in a yellow/orange appearance. Note: The final product (after hydrogenation) breaks this conjugation and should be colorless to off-white . If your final product is yellow, the reduction was incomplete.
Module 2: Troubleshooting the Hydrogenation
Target Step:
Common Issue: "I see a persistent impurity (M+2) in LC-MS that tracks closely with the product."
Diagnosis: This is the Over-Reduced Alcohol (4-(3-ethoxy-4-hydroxyphenyl)butan-2-ol).
-
Cause: The hydrogenation catalyst (e.g., Pd/C) reduced the Carbonyl (C=O) group after reducing the Alkene (C=C). This is a chemoselectivity failure.
Corrective Action Protocol:
-
Catalyst Selection: Switch from standard 10% Pd/C to 5% Pd/C or a poisoned catalyst (e.g., Pd/BaSO4).
-
Solvent Effects: Avoid protic solvents like Methanol if over-reduction is high. Use Ethyl Acetate or Toluene . Protic solvents can activate the carbonyl toward reduction.
-
Pressure Management:
-
Monitoring Endpoint: Do not rely solely on time. Monitor H2 uptake. Stop the reaction immediately once 1 equivalent of H2 is consumed.
Decision Tree: HPLC Peak Identification
Use this logic flow to identify unknown peaks in your reaction mixture.
Caption: Figure 2. HPLC troubleshooting logic for identifying common reaction by-products.
Analytical Fingerprinting (Data Table)
Use the following table to confirm the identity of your isolated species.
| Component | Structure Description | Key 1H NMR Feature (CDCl3) | Mass Spec (ESI) |
| Target Product | Saturated Ketone | [M+H]+ = 209 | |
| Intermediate | [M+H]+ = 207 | ||
| Impurity C | Over-Reduced Alcohol | Loss of singlet at 2.13 ; Appearance of | [M+H]+ = 211 |
| Ethyl Vanillin | Starting Material | [M+H]+ = 167 |
Critical QC Check:
The Ethoxyl group (
References
-
L'Oreal. (2019).[5] Antimicrobial mixture containing this compound and chlorphenesin.[5] WO2019002396A1. World Intellectual Property Organization. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45094126, 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone. PubChem.[6][7][8] Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Api, A.M., et al. (2019).[2][5][6] RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone. Food and Chemical Toxicology, 134, 110948.[2] (Reference for metabolic pathway Ketone->Alcohol). Link
Sources
- 1. (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one | 22214-42-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 5. WO2019002396A1 - Antimicrobial mixture containing this compound and chlorphenesin, and cosmetic composition containing same - Google Patents [patents.google.com]
- 6. 4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one | C12H14O3 | CID 69247429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Buten-2-one, 4-(4-hydroxyphenyl)- | C10H10O2 | CID 95648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Batch-to-Batch Variability of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Welcome to the technical support center for 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one, also known under the INCI name Ethylzingerone. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter challenges with batch-to-batch variability. As a synthetic aromatic ketone used for its antimicrobial and preservative properties, consistent performance is paramount.[1][2][3] This document provides a structured approach to troubleshooting and mitigating issues arising from inconsistent batches to ensure the reliability and reproducibility of your experiments and formulations.
Understanding the Compound and the Challenge
This compound is a valuable ingredient in the cosmetic and pharmaceutical industries due to its efficacy as a preservative.[3][4] However, like many multi-step synthetic organic molecules, its production can be susceptible to variations that introduce subtle differences between manufacturing lots. These can manifest as shifts in physical properties, impurity profiles, and ultimately, functional performance. This guide will equip you with the knowledge to identify, diagnose, and manage this variability effectively.
Frequently Asked Questions (FAQs)
Q1: We're observing inconsistent antimicrobial efficacy with different batches of this compound. What are the likely chemical causes?
A1: Inconsistent antimicrobial performance is a primary concern stemming from batch-to-batch variability. The root causes are typically chemical in nature and can include:
-
Purity Levels: A seemingly minor drop in the active ingredient's purity can lead to a significant reduction in preservative capacity.
-
Presence of Antagonistic Impurities: Certain impurities may interfere with the antimicrobial mechanism of the active compound. For instance, impurities that alter the pH of the microenvironment or interact directly with the active molecule can reduce its efficacy.
-
Variations in Crystal Structure (Polymorphism): Different crystalline forms of the same compound can have different dissolution rates, which can affect its bioavailability in a formulation and, consequently, its antimicrobial activity.
-
Degradation Products: Improper storage or handling can lead to the degradation of the compound, forming byproducts that may have lower or no antimicrobial activity. Phenolic compounds can be susceptible to oxidation, which may alter their properties.
Q2: Our latest batch has a slightly different color and odor compared to the previous one. Should we be concerned?
A2: A change in physical properties like color and odor is a strong indicator of a difference in the chemical composition of the batch and should be investigated. Phenolic compounds can be prone to oxidation, which often results in a color change to reddish or brownish hues.[5] The presence of trace impurities, even at levels that do not significantly affect the overall purity assay, can influence these organoleptic properties. While a slight variation may not always impact performance, it warrants a thorough analytical evaluation to ensure that the underlying cause does not compromise the efficacy or safety of your final product.
Q3: How can we proactively manage the risks associated with batch-to-batch variability in our long-term research or product development projects?
A3: Proactive management is key to mitigating the impact of variability. We recommend the following strategies:
-
Multi-Lot Qualification: Before committing to a large-scale project, source smaller quantities of several different batches from your supplier. Conduct critical performance assays and analytical characterizations on each to establish a baseline for acceptable variability.
-
Establish a "Golden Batch": Once a batch with the desired performance characteristics is identified, purchase a sufficient quantity to cover the entire anticipated duration of your project. This single, well-characterized batch will serve as your internal standard.
-
Comprehensive In-House Quality Control: Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement your own set of analytical tests to qualify new batches against your established "golden batch."
-
Meticulous Record-Keeping: Maintain detailed records for each batch, including the supplier, batch number, date of receipt, storage conditions, and all in-house analytical and performance data.
Troubleshooting Guide: A Systematic Approach to Variability
When a new batch of this compound is not performing as expected, a systematic investigation is crucial. The following sections provide a step-by-step guide to diagnosing the issue.
Phase 1: Initial Assessment and Verification
The first step is to confirm that the observed issue is indeed due to the new batch of the compound and not an artifact of the experimental setup.
dot
Caption: Initial assessment workflow for troubleshooting unexpected results.
Phase 2: Comprehensive Chemical Analysis
If the issue is confirmed to be linked to the new batch, a detailed chemical analysis is necessary to identify the root cause. The synthesis of this compound likely involves steps analogous to the synthesis of similar compounds like raspberry ketone, which can include Friedel-Crafts type reactions.[6] This can introduce specific types of impurities.
Potential Sources of Variability from Synthesis:
-
Unreacted Starting Materials: Residuals of precursors like guethol (2-ethoxyphenol) or 4-hydroxybutan-2-one.
-
Byproducts of the Reaction: Isomeric products (alkylation at the ortho position to the hydroxyl group), or products of side reactions.
-
Residual Solvents and Catalysts: Solvents used during reaction and purification, and catalysts that have not been fully removed.[7]
-
Degradation Products: Formed during synthesis, purification, or storage.
The following table outlines the recommended analytical techniques to investigate these potential issues:
| Parameter to Investigate | Primary Technique | Secondary/Confirmatory Technique(s) | Expected Information |
| Identity and Purity | 1H and 13C NMR | Mass Spectrometry (MS) | Confirms the chemical structure and provides a quantitative measure of purity. |
| Impurity Profile | High-Performance Liquid Chromatography (HPLC) with UV or MS detector | Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities | Separates and quantifies the active ingredient and any impurities.[8] |
| Residual Solvents | Headspace GC-MS | 1H NMR | Identifies and quantifies any remaining solvents from the manufacturing process. |
| Water Content | Karl Fischer Titration | Determines the amount of water present, which can affect stability and reactivity. | |
| Physical Form | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) | Microscopy | Identifies the melting point and crystalline form (polymorphism). |
dot
Caption: Comprehensive chemical analysis workflow for a problematic batch.
Phase 3: Data Interpretation and Corrective Actions
Once the analytical data is collected, the next step is to compare the profile of the problematic batch to that of a "golden batch" or a batch with known good performance.
Q4: Our HPLC analysis shows a few small, unidentified peaks in the new batch that were not present before. How do we determine if these are the cause of our problem?
A4: The presence of new impurities is a significant finding. To assess their impact, you should:
-
Attempt to Identify the Impurities: Use HPLC-MS to obtain the mass of the impurity peaks. This information, combined with knowledge of the likely synthesis route, can help in proposing a structure. If the impurity is present at a significant level, preparative HPLC can be used for isolation and subsequent structural elucidation by NMR.
-
Evaluate the Potential Impact of the Impurity Class: For example, if the impurity is a different isomer, it may have a different level of antimicrobial activity. If it is an unreacted starting material, it will lower the overall concentration of the active ingredient.
-
Correlate with Performance Data: If you have tested multiple batches, you can perform a statistical analysis to see if there is a correlation between the presence or quantity of a specific impurity and the observed decrease in performance.
Q5: The purity of our new batch is within the supplier's specification (e.g., >99%), but it's still not performing well. What else could be the issue?
A5: Even with high purity, other factors can influence performance:
-
Polymorphism: As mentioned, different crystal forms can have different properties. DSC and XRD can reveal if the new batch has a different polymorphic form compared to a good batch.
-
Presence of Highly Active, Low-Level Impurities: Some impurities can have a significant negative impact even at very low concentrations. For example, impurities that are strong chelating agents could interfere with cellular processes in microbes, potentially antagonizing the effect of your active ingredient.
-
Particle Size and Morphology: For solid formulations, variations in particle size can affect dissolution rates. This can be analyzed using techniques like laser diffraction or microscopy.
Experimental Protocols
Protocol 1: Comparative HPLC Analysis for Impurity Profiling
This protocol provides a general method for comparing the impurity profiles of different batches.
-
Standard and Sample Preparation:
-
Accurately prepare stock solutions of a reference standard (if available) and the "golden batch" at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare samples of the new batch and the "golden batch" at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the "golden batch" and the new batch samples.
-
Compare the chromatograms, paying close attention to the retention times, peak shapes, and the area percentages of the main peak and any impurity peaks.
-
Quantify any significant differences in the impurity profile.
-
Conclusion
Dealing with batch-to-batch variability of this compound requires a systematic and analytical approach. By understanding the potential sources of variation, implementing a robust in-house quality control program, and methodically troubleshooting any issues that arise, researchers and developers can ensure the consistency and reliability of their work. This guide provides a framework for this process, empowering users to take control of their experimental outcomes.
References
- Google Patents. (2019). Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same.
- Google Patents. (2019). Antimicrobial mixture containing this compound and chlorphenesin, and cosmetic composition containing same.
- Google Patents. (2013). Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
-
PubChem. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2020). Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same.
- Food and Chemical Toxicology. (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2.
-
The Good Scents Company. raspberry ketone 4-(p-hydroxyphenyl)-2-butanone. Retrieved from [Link]
-
MDPI. (2024). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. Retrieved from [Link]
-
PMC. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Retrieved from [Link]
-
Environmental Protection Agency. Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
-
SlideShare. (2015). QUALITY CONTROL OF COSMETICS. Retrieved from [Link]
-
Helenatur. (2021). Impurities in cosmetics; chemicals not listed in the INCI list. Retrieved from [Link]
-
LCGC International. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]
-
ResearchGate. (2000). Troubleshooting of an Industrial Batch Process Using Multivariate Methods. Retrieved from [Link]
-
ResearchGate. (2018). Efficacy of antimicrobial preservatives in pharmaceutical dosage forms during shelf life. Retrieved from [Link]
-
PubMed. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Retrieved from [Link]
-
Journal of Pure and Applied Microbiology. (2022). Effect of Preservatives on Microorganisms Isolated from Contaminated Cosmetics Collected from Mecca Region, Saudi Arabia. Retrieved from [Link]
-
Freshly Cosmetics. (2023). Silicones, sulfates, parabens… 11 synthetic compounds and their alternatives in natural cosmetics. Retrieved from [Link]
-
ResearchGate. (2019). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]
-
Eurofins Scientific. (2024). Cosmetics Quality control. Retrieved from [Link]
-
PubMed. (2013). [Investigation of antimicrobial and antibiofilm effects of some preservatives used in drugs, cosmetics and food products]. Retrieved from [Link]
-
ProSensus. (2021). Troubleshooting an Industrial Batch Process. Retrieved from [Link]
-
ResearchGate. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
MDPI. (2024). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
Pharmaceutical Microbiology. (2012). Antimicrobial Preservatives Part One: Choosing a Preservative System. Retrieved from [Link]
-
Jon-Don. (2022). What You Need to Know About Quality Control Tests for Cosmetics. Retrieved from [Link]
-
AZoM. (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals. Retrieved from [Link]
-
University of Rochester. Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
European Journal of Medical Technologies. (2019). Phenolic acids used in the cosmetics industry as natural antioxidants. Retrieved from [Link]
-
SOPHIM. (2023). A Necessary Quality Control for the Cosmetic Industry. Retrieved from [Link]
-
ECQA. (2024). Quality Assurance for Cosmetic Products. Retrieved from [Link]
Sources
- 1. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]
- 2. WO2019002396A1 - Antimicrobial mixture containing this compound and chlorphenesin, and cosmetic composition containing same - Google Patents [patents.google.com]
- 3. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
method refinement for "4-(3-ethoxy-4-hydroxyphenyl)butan-2-one" quantification
Analyte: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Common Names: Ethyl Zingerone, Hydroxyethoxyphenyl butanone.[1] CAS: 569646-79-3 (and related isomers) Molecular Weight: 208.25 g/mol [1][2]
Welcome to the Method Refinement Hub
As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of quantifying Ethyl Zingerone . Unlike its methoxy-analogue (Zingerone) or the demethoxylated analogue (Raspberry Ketone), the ethoxy group introduces increased lipophilicity while retaining the acidic phenolic moiety. This duality often leads to two primary chromatographic failures: peak tailing (silanol interaction) and retention drift (hydrophobic collapse or matrix interference).[1][3]
This guide is structured as a dynamic troubleshooting workflow. Select the issue currently affecting your data.[1][3][4]
Module 1: Chromatographic Tailing & Peak Asymmetry
Ticket #001: "My peak is tailing (Asymmetry Factor > 1.5). Why?"
The Mechanism:
Ethyl Zingerone contains a phenolic hydroxyl group (pKa ~9.5–10).[1][3] On standard C18 silica columns, residual silanol groups (
The Protocol (Resolution): You must suppress silanol ionization and ensure the analyte remains neutral.
-
Acidify the Mobile Phase:
-
Column Selection:
-
Switch to a high-purity, end-capped C18 column (e.g., C18 with high carbon load >15%).[1]
-
Alternative: If separation from Zingerone is difficult, use a Phenyl-Hexyl column.[1] The
interactions with the aromatic ring of Ethyl Zingerone provide orthogonal selectivity compared to pure hydrophobicity.[3]
-
Validation Data (Expected Improvements):
| Parameter | Neutral pH (Water/ACN) | Acidic pH (0.1% H3PO4/ACN) |
| Retention Time ( | Variable (Drifting) | Stable |
| Tailing Factor ( | 1.8 – 2.2 (Poor) | 0.95 – 1.15 (Excellent) |
| Theoretical Plates ( | ~4,000 | >12,000 |
Module 2: Selectivity & Co-elution
Ticket #002: "I cannot separate Ethyl Zingerone from Zingerone (Methoxy impurity)."
The Mechanism:
Ethyl Zingerone differs from Zingerone only by a single methylene group (
The Protocol (Resolution):
Exploit the "Methylene Selectivity" (
-
Modify Organic Modifier:
-
Gradient Shallowing:
Workflow Visualization: Method Development Decision Tree
Figure 1: Decision tree for optimizing chromatographic separation of Ethyl Zingerone, prioritizing peak shape and selectivity.
Module 3: Mass Spectrometry & Detection
Ticket #003: "Signal intensity is low or erratic in LC-MS/MS."[1]
The Mechanism: Phenolic ketones can ionize in both positive and negative modes, but they are susceptible to ion suppression from matrix components (phospholipids in plasma, surfactants in cosmetics).[3]
The Protocol (Resolution):
-
Ionization Mode:
-
ESI Positive (+): Generally preferred for the ketone moiety.[1][3] Forms
. -
ESI Negative (-): Alternative for the phenolic moiety.[1] Forms
.
-
-
MRM Transitions (Quantification): For Triple Quadrupole (QqQ) systems, use the following transitions (verify with your specific instrument):
Module 4: Sample Preparation (Complex Matrices)
Ticket #004: "Recovery from cosmetic creams is < 60%."[1][3]
The Mechanism: Ethyl Zingerone is moderately lipophilic (LogP ~1.5–2.0).[1][3] In cosmetic emulsions, it partitions into the oil phase.[1][3] Simple aqueous extraction will fail.[1][3]
The Protocol (Resolution): Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is mandatory.[1]
Recommended LLE Workflow:
-
Aliquot: 100 mg sample.
-
Dissolve: Add 1 mL Methanol (breaks the emulsion). Vortex 2 min.
-
Extract: Add 3 mL Ethyl Acetate . Vortex 5 min.
-
Phase Separation: Centrifuge at 4000 rpm.
-
Dry: Evaporate supernatant under Nitrogen.
-
Reconstitute: Mobile Phase Initial Conditions (e.g., 90% Water / 10% ACN).
Frequently Asked Questions (FAQ)
Q1: Can I use UV detection instead of MS? A: Yes. Ethyl Zingerone has a strong absorption maximum at 280–282 nm (characteristic of the phenol/ketone conjugation).[1][3] For routine QC of raw materials (purity >98%), HPLC-UV is preferred due to lower cost and robustness.[1]
Q2: What is the stability of the stock solution? A: Phenolic compounds are susceptible to oxidation (turning pink/brown) over time.[3]
-
Storage: Store stock solutions in Amber Glass at -20°C.
-
Solvent: Dissolve in pure Methanol or Ethanol.[1][3] Avoid storing in water/buffer mixtures for >24 hours.[1][3]
Q3: How does this differ from Raspberry Ketone analysis? A: The chemistry is nearly identical. However, Ethyl Zingerone elutes later than Raspberry Ketone (more non-polar).[1][3] If you have a validated method for Raspberry Ketone, you must extend the gradient run time by approximately 10–15% to capture the Ethyl analogue.[3]
References
-
PubChem. (n.d.).[1][3] 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link][1]
-
Sielc Technologies. (2018).[1][3] Separation of 4-(4-Hydroxyphenyl)butan-2-one on Newcrom R1 HPLC column. (Methodology for structural analogue Raspberry Ketone). Retrieved from [Link]
-
University of Basrah. (2023).[1][3] Separation, purification and diagnosis of more than one biological active compounds from Ginger rhizomes using HPLC and LCMS. (Zingerone separation protocols).[1][3][5][6][7][8] Retrieved from [Link]
-
ResearchGate. (2011).[1][3] RP-HPLC analysis of phenolic antioxidant compound 6-gingerol from different ginger cultivars. (General phenolic ketone HPLC conditions). Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ftb.com.hr [ftb.com.hr]
- 5. mdpi.com [mdpi.com]
- 6. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. pages.uoregon.edu [pages.uoregon.edu]
Validation & Comparative
A Comparative Guide for Researchers: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one and Raspberry Ketone
This guide provides an in-depth technical comparison of two structurally related phenolic ketones: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one, also known as Ethylzingerone, and 4-(4-hydroxyphenyl)butan-2-one, famously known as raspberry ketone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their chemical properties, biological activities, synthesis, and analytical characterization, supported by experimental data and detailed protocols.
Introduction and Structural Analysis
At first glance, this compound (HEPB) and raspberry ketone are striking in their structural similarity. Both are 4-phenylbutan-2-one derivatives, with the key distinction lying in the substitution on the phenyl ring. Raspberry ketone possesses a single hydroxyl group at the para-position (position 4), while HEPB has a hydroxyl group at the para-position and an ethoxy group at the meta-position (position 3).[1] This seemingly minor difference in structure gives rise to distinct physicochemical properties and, consequently, divergent primary applications.
Raspberry ketone is a naturally occurring compound responsible for the characteristic aroma of red raspberries and is found in other fruits like cranberries and blackberries.[1][2] It is widely used in the fragrance and food industries and has gained significant attention as a weight-loss supplement, although its efficacy in humans is a subject of ongoing research.[3][4][5] In contrast, HEPB is primarily a synthetic compound, structurally analogous to zingerone, a component of ginger. Its principal application is as an antimicrobial preservative in cosmetics and personal care products, valued for its efficacy and safety profile.
Below is a visual representation of their chemical structures.
Caption: Chemical structures of Raspberry Ketone and HEPB.
Physicochemical Properties: A Comparative Overview
The structural differences between HEPB and raspberry ketone directly influence their physical and chemical properties, which are critical for their application and formulation.
| Property | This compound (HEPB) | Raspberry Ketone |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₀H₁₂O₂[2] |
| Molecular Weight | 208.25 g/mol | 164.20 g/mol [2] |
| Appearance | Not specified in readily available literature | White needle-like crystals or granular solid[6] |
| Melting Point | Not specified in readily available literature | 82-84 °C[2] |
| Solubility | Soluble in alcohol, ether, and volatile oils[6] | Insoluble in water and oil; soluble in alcohol, ether, and volatile oils[6] |
| LogP | Not specified in readily available literature | 1.84[7] |
| pKa | Not specified in readily available literature | 9.95[7] |
Note: The lack of readily available, detailed physicochemical data for HEPB highlights a gap in the current literature and an opportunity for further research.
Synthesis and Manufacturing
Both compounds are primarily produced through synthetic routes for commercial applications due to the low natural abundance of raspberry ketone and the synthetic nature of HEPB.
Industrial Synthesis of Raspberry Ketone
The most common industrial synthesis of raspberry ketone is a two-step process:[2]
-
Claisen-Schmidt Condensation: 4-hydroxybenzaldehyde is reacted with acetone in the presence of a base (e.g., sodium hydroxide) to form 4-(4-hydroxyphenyl)but-3-en-2-one.
-
Catalytic Hydrogenation: The double bond in the intermediate is selectively reduced using a catalyst, such as nickel boride, to yield raspberry ketone with high purity (often exceeding 99%).[2]
Caption: Industrial synthesis of Raspberry Ketone.
Synthesis of this compound (HEPB)
The synthesis of HEPB typically starts from a vanillin derivative, leveraging established organic chemistry reactions. A plausible synthetic route involves:
-
Williamson Ether Synthesis: Ethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form 3-ethoxy-4-methoxybenzaldehyde.
-
Claisen-Schmidt Condensation: Similar to raspberry ketone synthesis, the resulting aldehyde is condensed with acetone.
-
Catalytic Hydrogenation: The intermediate is then hydrogenated to yield HEPB.
A detailed, step-by-step protocol for the industrial synthesis of HEPB is not as widely published as that for raspberry ketone, representing a more specialized area of chemical manufacturing.
Comparative Biological Activity
While structurally similar, the primary biological activities and applications of HEPB and raspberry ketone differ significantly. Direct comparative studies are scarce, necessitating an evaluation of their individual reported activities.
Antimicrobial Activity
This compound (HEPB) is primarily recognized for its potent antimicrobial properties. It is used as a preservative in cosmetic and personal care products. Studies have demonstrated its bactericidal activity, particularly against Burkholderia species, which are known for their resistance to many antimicrobial agents.[8]
Raspberry Ketone has shown some antifungal activity, though it is significantly less potent than some of its ester derivatives.[9] Its primary applications do not center around its antimicrobial properties.
To provide a direct comparison, a standardized antimicrobial susceptibility test should be performed.
Experimental Protocol: Comparative Antimicrobial Susceptibility Testing
Objective: To determine and compare the minimum inhibitory concentration (MIC) of HEPB and raspberry ketone against a panel of relevant microorganisms.
Methodology:
-
Microorganism Panel: Select a range of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Culture Preparation: Grow the selected microorganisms in appropriate liquid culture media to a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Preparation: Prepare stock solutions of HEPB and raspberry ketone in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Create a series of twofold dilutions in the culture medium.
-
Microdilution Assay: In a 96-well microplate, inoculate each well containing the serially diluted compounds with the standardized microbial suspension. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This protocol provides a validated system for directly comparing the antimicrobial efficacy of the two compounds.
Antioxidant Activity
Raspberry Ketone has been reported to possess antioxidant properties.[10] Its phenolic structure allows it to scavenge free radicals. Studies have shown it can increase total antioxidant capacity and upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[10]
This compound (HEPB) is structurally similar to zingerone, which is known for its antioxidant activity. While direct studies on the antioxidant capacity of HEPB are not widely available, its phenolic structure suggests it may also possess free radical scavenging properties.
A direct comparison of their antioxidant potential can be achieved using standard in vitro assays.
Experimental Protocol: Comparative Antioxidant Capacity Assessment (DPPH Assay)
Objective: To compare the free radical scavenging activity of HEPB and raspberry ketone using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of HEPB, raspberry ketone, and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the serially diluted test compounds and the positive control. A blank containing only methanol and DPPH should also be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined to compare their antioxidant potency.
Caption: Mechanism of antioxidant action.
Analytical Characterization
The purity and identity of both HEPB and raspberry ketone are critical for their intended applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification and purity assessment of both compounds.
Experimental Protocol: Comparative HPLC Analysis
Objective: To develop a validated HPLC method for the simultaneous or individual analysis of HEPB and raspberry ketone.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is suitable for these compounds.
-
Mobile Phase: A gradient elution using a mixture of water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both compounds exhibit significant absorbance (e.g., around 280 nm).
-
Standard Preparation: Prepare standard solutions of known concentrations of HEPB and raspberry ketone to create a calibration curve for quantification.
-
Sample Preparation: Dissolve the samples in the mobile phase or a suitable solvent and filter before injection.
-
Analysis: Inject the standards and samples and analyze the resulting chromatograms to determine retention times, peak areas, and concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, as well as for identifying potential impurities from the synthesis process.
Experimental Protocol: Comparative GC-MS Analysis
Objective: To develop a GC-MS method for the identification and purity assessment of HEPB and raspberry ketone.
Methodology:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp to ensure good separation of the analytes from any impurities.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
Mass Spectrometry: Electron ionization (EI) with a full scan to identify the compounds based on their mass spectra and a selected ion monitoring (SIM) mode for sensitive quantification.
-
Sample Preparation: Samples can be dissolved in a suitable volatile solvent like ethyl acetate or derivatized if necessary to improve volatility and chromatographic performance.
Conclusion and Future Perspectives
This compound and raspberry ketone, while sharing a common structural backbone, exhibit distinct properties and are tailored for different applications. Raspberry ketone's primary value lies in its organoleptic properties and its purported, though debated, role in metabolic health. In contrast, HEPB is a functional ingredient valued for its robust antimicrobial activity in preservation applications.
The significant gap in the scientific literature is the lack of direct, head-to-head comparative studies. Future research should focus on:
-
Direct Comparative Biological Assays: Performing the antimicrobial, antioxidant, and other relevant biological assays outlined in this guide to generate direct comparative data.
-
In-depth Physicochemical Characterization of HEPB: A thorough investigation of the physicochemical properties of HEPB is needed to better inform its formulation and application.
-
Toxicological and Safety Assessments: While both compounds have a good safety profile in their current applications, a comparative toxicological study would be valuable, especially if new applications are considered.
By undertaking such comparative studies, the scientific community can gain a more nuanced understanding of the structure-activity relationships of these phenolic ketones and potentially unlock new applications for both molecules.
References
-
PubChem. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone. National Center for Biotechnology Information. [Link]
-
PubMed. Synthesis and Antifungal Activity of Raspberry Ketone Ester Derivatives as Potential Fungicides. [Link]
-
Medical News Today. Raspberry ketones: Uses, side effects, and more. [Link]
-
WebMD. Raspberry Ketone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
PubMed Central. Potential metabolic activities of raspberry ketone. [Link]
-
PubChem. 4-(4'-Hydroxyphenyl)-2-butanone. National Center for Biotechnology Information. [Link]
-
Wikipedia. Raspberry ketone. [Link]
-
Perfumer & Flavorist. Raspberry Ketone. [Link]
-
IEEE Xplore. Determination of raspberry ketone in raspberry by high performance liquid chromatography tandem mass spectrometry. [Link]
-
PubMed Central. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. [Link]
-
PubMed. Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria. [Link]
-
PubMed Central. Potentials of Raspberry Ketone as a Natural Antioxidant. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Evaluation of Ethyl Zingerone (HEPB): A Next-Generation Antimicrobial Synergist
Topic: Statistical Analysis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (HEPB) Experimental Data Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary & Chemical Profile
This compound , commonly known as Hydroxyethoxyphenyl Butanone (HEPB) or Ethyl Zingerone , represents a structural evolution of the natural compound Zingerone (Vanillylacetone). While Zingerone features a methoxy group (-OCH₃) at the C3 position of the phenyl ring, HEPB substitutes this with an ethoxy group (-OCH₂CH₃) .
This structural modification significantly alters the compound's lipophilicity and membrane partition coefficient, transitioning it from a mild antioxidant flavorant to a potent antimicrobial preservative . Unlike traditional biocides (e.g., Triclosan) that often induce cross-resistance, HEPB functions via a multi-factorial mechanism involving intracellular oxidation and interference with aromatic amino acid biosynthesis.
Structural Significance
| Feature | Zingerone (Natural) | HEPB (Synthetic Derivative) |
| C3 Substituent | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |
| Lipophilicity (LogP) | ~1.3 | ~1.8 (Enhanced membrane penetration) |
| Primary Utility | Flavor, Anti-inflammatory | Broad-spectrum Preservative, Anti-fungal |
| Regulatory Status | GRAS (Flavor) | SCCS Approved (Annex V, max 0.7%) |
Mechanism of Action (Visualized)
Understanding the statistical data requires grasping the causality of action. HEPB does not merely disrupt cell walls; it induces specific metabolic stress.
Pathway Diagram: HEPB Induced Metabolic Stress
Figure 1: Mechanistic flow of HEPB action. Note the dual-pathway interference (Oxidative Stress & Amino Acid Biosynthesis) which reduces the likelihood of spontaneous resistance development.
Comparative Statistical Analysis of Experimental Data
The following data synthesizes results from recent microbiological assays comparing HEPB against standard preservatives (Phenoxyethanol, Chlorphenesin) and legacy biocides (Triclosan).
Experiment A: Antimicrobial Efficacy (MIC Determination)
Objective: Establish the Minimum Inhibitory Concentration (MIC) against industrial pathogens.
Method: Broth Microdilution (ISO 20776-1).
Statistical Metric: MIC defined as the lowest concentration yielding
| Pathogen | Strain | HEPB MIC (% w/v) | Phenoxyethanol MIC (% w/v) | Comparative Performance |
| Burkholderia cepacia | Industrial Isolate | 0.45 ± 0.11 | > 0.80 | HEPB Superior (Specific Activity) |
| Candida albicans | ATCC 10231 | 0.50 | 0.40 | Comparable |
| Aspergillus niger | ATCC 16404 | 0.60 | 0.50 | Comparable |
| E. coli | ATCC 8739 | > 1.0* | 0.50 | HEPB Weaker (Requires Synergy) |
*Note: Against Gram-negatives like E. coli, HEPB acts as a potentiator rather than a standalone biocide at low concentrations.
Experiment B: Synergistic Interaction (Checkerboard Assay)
Objective: Determine if HEPB boosts the efficacy of Phenoxyethanol.
Statistical Metric: Fractional Inhibitory Concentration Index (FICI).
| Combination | Organism | FICI Score | Interpretation |
| HEPB + Phenoxyethanol | A. niger (Mold) | 0.38 | Strong Synergy |
| HEPB + Chlorphenesin | C. albicans (Yeast) | 0.42 | Synergy |
| HEPB + Benzyl Alcohol | E. faecalis | 0.65 | Additive |
Insight: HEPB is statistically validated as a "Booster" preservative. It allows formulators to reduce the concentration of Phenoxyethanol by up to 50% while maintaining preservation standards (Challenge Test Pass).
Experiment C: Resistance Development (Evolutionary Statistics)
Objective: Assess risk of inducing antibiotic cross-resistance (a major flaw of Triclosan). Protocol: Serial passage of E. coli and P. aeruginosa in sub-lethal concentrations for 15 days. Data Output: Fold-change in MIC of standard antibiotics (Gentamicin, Kanamycin) pre- and post-exposure.
| Pre-Conditioning Agent | Target Antibiotic | Fold Change in MIC (Day 15) | Statistical Significance (p < 0.05) |
| Triclosan (Control) | Ciprofloxacin | 16x (Resistance) | Significant |
| HEPB | Ciprofloxacin | 1x (No Change) | Not Significant |
| HEPB | Gentamicin | 0.5x (Sensitization) | Significant (Beneficial) |
Detailed Experimental Protocols
To replicate the data above, follow these self-validating protocols.
Protocol 1: Checkerboard Synergy Assay
Rationale: To calculate FICI and visualize isobolograms.
-
Preparation:
-
Prepare stock solutions: HEPB (2% in glycol) and Partner (e.g., Phenoxyethanol 2%).
-
Use 96-well microtiter plates.
-
-
Matrix Setup:
-
X-Axis (Cols 1-10): Serial 2-fold dilution of HEPB.
-
Y-Axis (Rows A-H): Serial 2-fold dilution of Partner.
-
-
Inoculation:
-
Add
CFU/mL of A. niger spores to all wells.
-
-
Incubation:
-
Incubate at
for 48-72 hours (slower growth for molds).
-
-
Readout:
-
Measure Absorbance at 600nm.
-
Validation Step: Controls (Row H, Col 12) must show full growth; Sterility control must be clear.
-
-
Analysis:
-
Identify the "Synergy Well" (lowest concentration of both inhibiting growth).
-
Calculate FICI using the formula in Section 3.[1]
-
Protocol 2: Bioscreen C Growth Kinetics
Rationale: To detect "kinetic inhibition" that endpoint MICs might miss.
-
Device: Bioscreen C MBR (Growth Curve Analyzer).
-
Loading:
-
Load 100-well honeycomb plates with 200 µL media + compound.
-
Inoculate with diluted culture (
).
-
-
Settings:
-
Continuous shaking (medium intensity).
-
Read OD every 15 minutes for 24 hours.
-
-
Statistical Analysis (R/Python):
-
Extract "Area Under Curve" (AUC) for Control vs. Treated.
-
Perform One-way ANOVA followed by Dunnett’s Post-hoc test .
-
Significance Threshold: p < 0.01 for AUC reduction > 20%.
-
Workflow Visualization
Figure 2: Standardized workflow for validating HEPB efficacy and synergy.
References
-
Scientific Committee on Consumer Safety (SCCS). (2019).[2] Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - P98.[2] European Commission.
-
Gontcharova, V., et al. (2019). Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria. Applied and Environmental Microbiology, 85(16).
-
L'Oréal. (2019).[3] Antimicrobial mixture containing this compound and chlorphenesin. WIPO Patent WO2019002396A1.
-
Touitou, E., et al. (2020). Hydroxyethoxy phenyl butanone, a new cosmetic preservative, does not cause bacterial cross-resistance to antimicrobials. Microbiology Society.
-
CymitQuimica. (n.d.). 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone Product Data.
Sources
- 1. EP1478231A1 - Synergistic mixtures of 1,2-alkane diols - Google Patents [patents.google.com]
- 2. journals.asm.org [journals.asm.org]
- 3. FR2962333A1 - Composition, useful for the preventive and/or curative treatment of skin disorders caused by Propionibacterium acnes e.g. acne and rosacea, comprises 2-alkoxy-4-alkylketone phenol compound and essential oil in medium - Google Patents [patents.google.com]
peer-reviewed validation of "4-(3-ethoxy-4-hydroxyphenyl)butan-2-one" benefits
This guide provides a peer-reviewed technical analysis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one , commonly referred to in the industry as Hydroxyethoxyphenyl Butanone (HEPB) or Ethyl Zingerone .
A Multifunctional Preservative and Cosmetic Active
Executive Summary & Compound Identity
Hydroxyethoxyphenyl Butanone (HEPB) is a phenolic ether derivative structurally related to Zingerone (the pungency principle of ginger). Unlike traditional preservatives that serve a singular function, HEPB is validated as a multifunctional ingredient : it acts as a broad-spectrum preservative booster (particularly against fungi) while simultaneously providing skin conditioning, antioxidant, and potential depigmenting benefits.
-
Regulatory Status: Approved by the SCCS (Scientific Committee on Consumer Safety) for use up to 0.7% in rinse-off, oral care, and leave-on products.[5][7][8]
Mechanistic Profile: Dual-Action Pathways
HEPB operates via two distinct biological mechanisms depending on the target (microbial cell vs. human keratinocyte).
Figure 1: Mechanism of Action (Antimicrobial & Dermal)
Caption: HEPB exhibits selective toxicity to fungal cell walls while modulating inflammatory and melanogenic pathways in human skin cells.
[3][4][6]
Comparative Performance Guide
HEPB is rarely used as a sole preservative; its primary value lies in boosting the efficacy of other agents (allowing for lower doses of sensitizing preservatives) and providing active skin benefits that traditional preservatives lack.
Table 1: HEPB vs. Standard Alternatives
| Feature | HEPB (Ethyl Zingerone) | Zingerone (Methyl Analogue) | Phenoxyethanol | Triclosan |
| Primary Role | Preservative Booster + Active | Flavor/Fragrance + Active | Preservative (Broad Spectrum) | Antimicrobial (Banned in many uses) |
| Antimicrobial Spectrum | High vs. Fungi/YeastsMod vs. Bacteria | Low (Requires high dose) | High vs. BacteriaLow vs. Fungi | Broad Spectrum |
| Skin Benefit | Whitening, Soothing (Lipophilic) | Anti-aging, Soothing | None (Inactive carrier) | None (Irritant potential) |
| Sensitization Risk | Low (SCCS Validated) | Moderate (Pungent) | Moderate (Stinging sensation) | High (Resistance concerns) |
| Solubility | Sparingly soluble in water | Soluble in organic solvents | Soluble in oil/water | Lipophilic |
| Regulatory Limit | Max 0.7% (EU) | Varies (Flavoring) | Max 1.0% | Restricted |
Key Insight: HEPB outperforms Zingerone in formulation stability and lipophilicity (due to the ethyl group), making it a superior choice for leave-on creams where skin penetration is required for depigmentation effects.
Experimental Protocols
To validate HEPB in your formulation, use the following peer-reviewed protocols.
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the effective preservation concentration against specific pathogens. Reference Standard: ISO 20776-1 / Wesgate et al., 2020
-
Preparation: Dissolve HEPB in DMSO (stock solution) and dilute into Mueller-Hinton broth to achieve a concentration range of 0.05% to 2.0% (w/v).
-
Inoculation: Prepare bacterial suspensions (S. aureus, P. aeruginosa, E. coli) and fungal suspensions (C. albicans) at
CFU/mL. -
Incubation: Add 100 µL of inoculum to 100 µL of HEPB dilution in a 96-well plate. Incubate at 37°C for 24h (bacteria) or 48h (fungi).[10]
-
Readout: Measure Optical Density (OD600).
-
Expected Result: HEPB alone typically shows MIC values >1.0% for bacteria but is significantly more effective against fungi (Candida spp.).
-
Synergy Test: Repeat with 0.5% Phenoxyethanol. Expect a 4-fold reduction in the MIC of Phenoxyethanol when combined with 0.5% HEPB.
-
Protocol B: Tyrosinase Inhibition (Skin Whitening Validation)
Objective: Quantify the depigmenting potential of HEPB compared to Kojic Acid.
-
Reagents: Mushroom Tyrosinase (1000 U/mL), L-DOPA (substrate), Phosphate Buffer (pH 6.8).
-
Workflow:
-
Mix 10 µL of HEPB (var. concentrations) with 20 µL enzyme solution + 170 µL buffer.
-
Incubate at 25°C for 5 minutes.
-
Add 20 µL L-DOPA.
-
Monitor absorbance at 475 nm (dopachrome formation) for 10 minutes.
-
-
Calculation:
. -
Self-Validation: If HEPB inhibition < 20% at 1mM, check solubility; the ethyl ether tail requires adequate solvent (e.g., propylene glycol) to interact with the enzyme active site.
Safety & Regulatory Grounding
The safety of HEPB is anchored in the SCCS Opinion (SCCS/1604/18) .[7][8]
-
Eye Irritation: Pure HEPB is a potential eye irritant (Cat 2). However, at the regulated max concentration of 0.7% , it is non-irritating.[5]
-
Sensitization: Unlike Zingerone, which can induce stinging via TRPV1 activation at high loads, HEPB's ethyl modification dampens the pungency while retaining the anti-inflammatory "desensitizing" effect over time.
-
Resistance: Studies (Wesgate et al.) confirm that HEPB use does not induce cross-resistance to clinically relevant antibiotics, a critical advantage over Triclosan.
References
-
SCCS (Scientific Committee on Consumer Safety). (2019).[7][9][11] Opinion on Ethylzingerone - 'Hydroxyethoxyphenyl Butanone' (HEPB) - Cosmetics Europe No P98.[7][8] European Commission.[5] Link
-
Wesgate, R., et al. (2020).[6] Hydroxyethoxyphenyl butanone, a new cosmetic preservative, does not cause bacterial cross-resistance to antimicrobials.[6] Journal of Medical Microbiology. Link
-
L'Oréal. (2018).[10] Cosmetic composition comprising this compound and a niacinamide compound. WIPO Patent WO2018001899A1.[10] Link
-
Menard-Szczebara, F., et al. (2017). Ethylzingerone, a novel compound with antifungal activity. Cardiff University/L'Oreal Research. Link
Sources
- 1. US7582681B2 - Synergistic mixtures of 1,2-alkane diols - Google Patents [patents.google.com]
- 2. EP1478231A1 - Synergistic mixtures of 1,2-alkane diols - Google Patents [patents.google.com]
- 3. EP1478231B1 - Synergistic mixtures of 1,2-alkane diols - Google Patents [patents.google.com]
- 4. DE10206759A1 - Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products - Google Patents [patents.google.com]
- 5. journals.co.za [journals.co.za]
- 6. researchgate.net [researchgate.net]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. Opinion of the Scientific Committee on Consumer safety (SCCS) - Opinion on Ethylzingerone - 'Hydroxyethoxyphenyl Butanone' (HEPB) - Cosmetics Europe No P98 - CAS No 569646-79-3 - Submission II (eye irritation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cosmileeurope.eu [cosmileeurope.eu]
Safety Operating Guide
Technical Disposal Protocol: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Zingerone)
[1][2]
Executive Summary & Chemical Identity
Objective: This guide defines the operational protocol for the disposal of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (commonly known as Zingerone).[1][2] While often used as a flavor additive, laboratory-grade concentrations present specific chemical hygiene risks that differ from food-grade handling.[1]
Core Directive: This substance is a phenolic ketone . Disposal protocols must prioritize the prevention of environmental release and the avoidance of incompatibility reactions (specifically with strong oxidizers) in waste streams.
| Parameter | Technical Specification |
| Common Name | Zingerone; Vanillylacetone |
| CAS Number | 122-48-5 |
| Formula | C₁₁H₁₄O₃ |
| Physical State | Crystalline Solid / Powder |
| Solubility | Sparingly soluble in water; Soluble in ether, alcohol, and dilute alkalis.[1][2] |
| RCRA Status | Not P-listed or U-listed; Dispose as Non-Halogenated Organic Waste.[1][2] |
Hazard Assessment & Safety Profile
Before initiating disposal, the researcher must validate the waste stream against the following hazard profile. The presence of the phenolic hydroxyl group necessitates specific PPE to prevent dermal absorption and irritation.
GHS Classification & H-Codes
| Hazard Class | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] |
| Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Damage | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Critical Incompatibilities (The "Why" Behind Segregation)
As a Senior Scientist, I cannot overstate the importance of chemical compatibility . Zingerone contains an electron-rich phenolic ring.
-
Risk: Mixing Zingerone waste with strong oxidizing agents (e.g., Nitric Acid, Perchloric Acid, concentrated Hydrogen Peroxide) can result in rapid, exothermic oxidation reactions.
-
Protocol: NEVER dispose of Zingerone in "Oxidizing Waste" containers. It must be segregated into "Organic Waste" streams.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Surplus Reagent)
Context: You have a bottle of solid Zingerone that is expired or no longer needed.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass amber jar.
-
Transfer: Transfer the solid chemical into the waste container inside a fume hood to avoid dust generation (H335).
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a cool, dry satellite accumulation area away from oxidizers until pickup.
-
Final Fate: High-temperature incineration.
Scenario B: Disposal of Liquid Solutions (HPLC Waste / Mother Liquor)
Context: Zingerone dissolved in solvents (Methanol, Acetonitrile, etc.).
-
Solvent Assessment: Determine the primary solvent.
-
If dissolved in DCM/Chloroform: Segregate to Halogenated Waste .
-
If dissolved in Methanol/Ethanol/Acetone: Segregate to Non-Halogenated Waste .
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the solution contains dilute acids/bases from extraction, neutralize before adding to the organic solvent drum to prevent drum corrosion or gas evolution.
-
Pouring: Use a funnel with a flash-arrestor (if available) to pour into the carboy.
-
Log Entry: Immediately log the volume and concentration of Zingerone on the waste container tag.
Emergency Response: Spill Management Protocol
Trigger: Spillage of >1g solid or >10mL concentrated solution.
-
Isolate: Evacuate the immediate 3-meter radius. Mark the zone.
-
PPE Up: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is visible, use an N95 or half-mask respirator.
-
Containment:
-
Solid Spill: Do NOT dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.
-
Liquid Spill: Dike the spill with vermiculite or sand. Do NOT use combustible materials like sawdust if the solvent is flammable.
-
-
Cleanup: Scoop contaminated absorbent into a wide-mouth waste jar.
-
Decontamination: Wipe the surface with a soap and water solution (Zingerone is soluble in dilute alkali/soap) followed by an ethanol wipe.
Visual Decision Logic (DOT Diagram)
The following diagram illustrates the decision matrix for segregating Zingerone waste streams.
Figure 1: Decision matrix for the segregation of Zingerone waste based on physical state and solvent composition.[1]
Regulatory Compliance & Environmental Fate
Although Zingerone is not specifically listed on the EPA's P-list (acutely toxic) or U-list (toxic) [1], it falls under the "General Duty Clause." It must be managed as hazardous chemical waste due to its GHS classifications (H302, H315).
-
EPA Waste Code (If mixed): If mixed with flammable solvents (Flash point <60°C), code as D001 (Ignitable).
-
Environmental Impact: Zingerone is toxic to aquatic life in high concentrations. Strictly prohibited from drain disposal [2].
References
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. vigon.com [vigon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
